LEQ506
Description
Smoothened Antagonist this compound is an orally bioavailable small-molecule Smoothened (Smo) antagonist with potential antineoplastic activity. Smoothened antagonist this compound selectively binds to the Hedgehog (Hh)-ligand cell surface receptor Smo, which may result in the suppression of the Hh signaling pathway, thereby inhibiting tumor cell growth. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Dysregulated activation of Hh pathway signaling and uncontrolled cellular proliferation, as is observed in a variety of cancers, may be associated with mutations in the Hh-ligand cell surface receptor Smo.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an inhibitor of smoothened protein; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERAARDVFVDLO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204975-42-7 | |
| Record name | NVP-LEQ-506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-LEQ-506 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NVP-LEQ-506 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NVP-LEQ506: A Second-Generation Smoothened Antagonist for Hedgehog Pathway-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant reactivation is a key driver in several human cancers, including medulloblastoma and basal cell carcinoma. Smoothened (SMO), a G protein-coupled receptor, is a central component of this pathway, making it a prime therapeutic target. NVP-LEQ506 is a potent, orally bioavailable, second-generation small-molecule Smoothened antagonist. This technical guide provides a comprehensive overview of NVP-LEQ506, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals working on Hedgehog pathway inhibitors and targeted cancer therapies.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH) inhibits the activity of the 7-pass transmembrane protein Smoothened (SMO).[1] This suppression prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are held in an inactive state in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).[2]
Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved.[1] Activated SMO translocates to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway.[1] This leads to a signaling cascade that results in the dissociation of GLI proteins from SUFU, their processing into transcriptional activators, and their translocation to the nucleus.[2] In the nucleus, activated GLI proteins induce the transcription of Hh target genes that regulate cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often through mutations in PTCH, SUFU, or SMO, can lead to uncontrolled cell growth and tumorigenesis.[3]
NVP-LEQ506: Mechanism of Action as a Smoothened Antagonist
NVP-LEQ506 is a potent and selective antagonist of the Smoothened receptor.[4][5] It directly binds to SMO, preventing its activation and subsequent downstream signaling.[6] As a second-generation inhibitor, NVP-LEQ506 was developed to overcome resistance to first-generation SMO inhibitors, such as vismodegib.[7] A key feature of NVP-LEQ506 is its activity against the D473H mutation in SMO, a clinically observed mutation that confers resistance to vismodegib.[7]
dot
Caption: Canonical Hedgehog Signaling Pathway and Mechanism of NVP-LEQ506 Action.
Quantitative Data for NVP-LEQ506
The following tables summarize the key quantitative data for NVP-LEQ506, demonstrating its potency, efficacy against resistant mutants, and favorable pharmacokinetic properties.
Table 1: In Vitro Potency of NVP-LEQ506
| Assay Type | Target/Cell Line | Species | IC50 (nM) | Reference |
| Smoothened Inhibition | Wild-type SMO | Human | 2 | [4] |
| Smoothened Inhibition | Wild-type SMO | Mouse | 4 | [4] |
| Gli-Luciferase Reporter | C3H10T1/2 cells with SMO-D473H | Mouse | 96 | [7] |
| Gli1 mRNA Inhibition | HEPM cell line | Human | ~6-fold lower than Compound 2 | [4] |
Table 2: In Vivo Pharmacokinetics of NVP-LEQ506
| Parameter | Species | Dose | Value | Reference |
| Brain/Plasma Ratio (AUC0–∞) | Not Specified | 20 mg/kg (single dose) | 0.69 | [7] |
Table 3: In Vivo Efficacy of NVP-LEQ506
| Tumor Model | Treatment | Outcome | Reference |
| Medulloblastoma Xenograft | NVP-LEQ506 | Excellent efficacy | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NVP-LEQ506. These protocols are based on established methods for evaluating Smoothened antagonists and may require optimization for specific laboratory conditions.
Cell-Based Gli-Luciferase Reporter Assay
This assay measures the ability of NVP-LEQ506 to inhibit Hedgehog pathway activation by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
Gli-Luciferase Reporter NIH3T3 cell line (BPS Bioscience, #60409 or similar)[6]
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DMEM with 10% Calf Serum and Penicillin/Streptomycin
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Recombinant mouse Sonic Hedgehog (Shh) protein
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NVP-LEQ506
-
96-well white, clear-bottom plates
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Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience #60690)
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Luminometer
Protocol:
-
Seed Gli-Luciferase Reporter NIH3T3 cells in a 96-well plate at a density that allows them to reach confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
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The following day, starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 4-6 hours.
-
Treat the cells with a serial dilution of NVP-LEQ506 for 1 hour.
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Stimulate the cells with a constant concentration of recombinant mouse Shh (e.g., 100 ng/mL) for 24-48 hours. Include appropriate controls (vehicle control, Shh alone).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the IC50 value of NVP-LEQ506 by plotting the luciferase activity against the log concentration of the compound.
dot
Caption: Workflow for the Gli-Luciferase Reporter Assay.
Radioligand Binding Assay for Smoothened
This biochemical assay determines the binding affinity of NVP-LEQ506 to the Smoothened receptor by measuring its ability to displace a radiolabeled SMO ligand.
Materials:
-
Cell membranes expressing human or mouse Smoothened
-
Radiolabeled Smoothened ligand (e.g., [3H]-Cyclopamine or a proprietary labeled ligand)
-
NVP-LEQ506
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
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Glass fiber filters
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Scintillation fluid
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Scintillation counter
Protocol:
-
Prepare a reaction mixture containing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of NVP-LEQ506 in the assay buffer.
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To determine non-specific binding, include a set of reactions with a high concentration of an unlabeled SMO antagonist (e.g., unlabeled cyclopamine).
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Incubate the reaction mixtures at room temperature for 1-2 hours to reach binding equilibrium.
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Rapidly filter the contents of each reaction through glass fiber filters using a filtration apparatus.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of NVP-LEQ506 and determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
dot
References
- 1. Patient-derived orthotopic xenografts of pediatric brain tumors: a St. Jude resource - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of NVP-LEQ506, a second-generation inhibitor of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of NVP-LEQ506, a second generation inhibitor of Smoothened - OAK Open Access Archive [oak.novartis.com]
- 8. bpsbioscience.com [bpsbioscience.com]
LEQ506: A Second-Generation Smoothened Antagonist Targeting Hedgehog-Driven Cancers
For Immediate Release
This technical guide provides an in-depth overview of the target binding and selectivity profile of LEQ506 (also known as NVP-LEQ506), an investigational, orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the signaling pathway context of this compound, a promising agent in the landscape of Hedgehog (Hh) pathway inhibitors.
This compound distinguishes itself as a second-generation SMO inhibitor, demonstrating potent activity against both wild-type SMO and, critically, the vismodegib-resistant D473H mutant.[1][2] This attribute positions this compound as a potential therapeutic option for cancers that have developed resistance to first-generation SMO antagonists.
Core Target Binding Profile
This compound is a potent inhibitor of the SMO receptor, a key transducer in the Hedgehog signaling pathway.[3] Dysregulation of this pathway is a known driver in various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2]
| Target | Species | Assay Type | IC50 (nM) | Reference |
| Smoothened (SMO) | Human | Not Specified | 2 | Not Specified |
| Smoothened (SMO) | Mouse | Not Specified | 4 | Not Specified |
| Smoothened (SMO-WT) | Human | GLI1-Luciferase Reporter Assay | 47 | Not Specified |
| Smoothened (SMO-D473H) | Human | Not Specified | Efficacious | [1][2] |
Table 1: Summary of this compound In Vitro Potency Against Smoothened (SMO)
Activity Against a Key Resistance Mutant
A significant challenge in the clinical use of first-generation SMO inhibitors like vismodegib is the emergence of resistance, frequently driven by mutations in the SMO receptor. The D473H mutation is a clinically relevant mutation that confers resistance to vismodegib.[1][2] this compound has demonstrated efficacy against cell lines harboring this SMO-D473H mutation, suggesting it can overcome this resistance mechanism.[1][2] While a specific IC50 value for this compound against the D473H mutant is not publicly available, its activity has been confirmed in preclinical models.
Selectivity Profile
A comprehensive public selectivity profile of this compound against a broad panel of kinases and other off-target proteins is not currently available. However, for the related second-generation SMO inhibitor, sonidegib, screens against a panel of receptors, channels, transporters, kinases, and proteases identified no significant off-target activity, suggesting a favorable selectivity profile for this class of compounds.[4][5]
Signaling Pathway and Mechanism of Action
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation in adults can lead to the development and progression of cancer.
In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO), keeping the pathway inactive. This leads to the cleavage of GLI transcription factors into their repressor forms (GLI-R), which suppress the transcription of target genes. Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. SMO then signals downstream, leading to the stabilization and activation of GLI proteins, which translocate to the nucleus and activate the transcription of genes involved in cell proliferation and survival. This compound acts as an antagonist of SMO, preventing its activation and thereby blocking the downstream signaling cascade.
Experimental Protocols
The following are generalized protocols for key assays used to characterize Smoothened inhibitors like this compound.
GLI1-Luciferase Reporter Assay
This cell-based functional assay is a cornerstone for evaluating the activity of Hedgehog pathway inhibitors.
Methodology:
-
Cell Culture: A suitable cell line, such as NIH/3T3 cells, is stably or transiently transfected with a firefly luciferase reporter construct under the control of a GLI-responsive promoter. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is co-transfected for normalization of cell viability and transfection efficiency.[6]
-
Pathway Activation: The Hedgehog pathway is activated in the cells. This can be achieved by treating the cells with a known SMO agonist, such as SAG (Smoothened Agonist), or by co-transfecting the cells with a constitutively active mutant of SMO.[6]
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound).
-
Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.[7]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be calculated.[6]
BODIPY-Cyclopamine Competition Binding Assay
This assay directly measures the ability of a test compound to bind to the Smoothened receptor by competing with a fluorescently labeled ligand.
References
- 1. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of LEQ506 on Gli Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEQ506, also known as NVP-LEQ506, is a potent and orally bioavailable second-generation small-molecule antagonist of the Smoothened (SMO) receptor. As a pivotal component of the Hedgehog (Hh) signaling pathway, SMO activation is a critical step leading to the nuclear translocation and transcriptional activity of the Glioma-associated oncogene (Gli) family of transcription factors. Dysregulation of the Hh-Gli axis is a known driver in various malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its downstream effects on Gli transcription factors. We present a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Hedgehog Signaling Pathway and the Role of Gli
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation and nuclear translocation of the Gli transcription factors (Gli1, Gli2, and Gli3). Consequently, target gene transcription is repressed.
Upon binding of Hh ligands (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that culminates in the activation of Gli transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. These target genes include PTCH1 and GLI1 itself, creating a negative and positive feedback loop, respectively. Aberrant activation of this pathway, often through mutations in PTCH1 or SMO, or through ligand-dependent mechanisms, is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[1][2][3]
Mechanism of Action of this compound
This compound is a selective antagonist of the SMO receptor.[1][4][5][6][7] By directly binding to SMO, this compound prevents its conformational change and subsequent activation, even in the presence of Hh ligands or in cases of activating SMO mutations. This blockade of SMO function effectively halts the downstream signaling cascade, leading to the suppression of Gli transcription factor activity. The ultimate consequence is the inhibition of Hh target gene expression and a reduction in tumor cell proliferation.[1][8]
Quantitative Effects of this compound on Gli Transcription
The inhibitory effect of this compound on the Hedgehog pathway has been quantified through various in vitro assays. The primary measure of its potency is the half-maximal inhibitory concentration (IC50) for SMO. Downstream effects on Gli-mediated transcription are typically assessed by measuring the expression of Gli target genes.
| Parameter | This compound Value | Cell Line/System | Reference |
| SMO Inhibition (IC50) | 2 nM | Human SMO | [4] |
| 4 nM | Mouse SMO | [4] | |
| Gli-Luciferase Reporter Inhibition (IC50) | 2.33 nM | Shh-Light II cells | [9] |
| GLI1 mRNA Inhibition | Concentration-dependent reduction | DAOY cells | [4] |
| PTCH1 mRNA Inhibition | Concentration-dependent reduction | DAOY cells | [4] |
Note: The table summarizes available quantitative data. More detailed dose-response curves and statistical analyses can be found in the cited literature.
Experimental Protocols
This section outlines the key experimental methodologies used to characterize the effect of this compound on Gli transcription factors.
Cell Culture and Treatment
-
Cell Line: DAOY human medulloblastoma cells are commonly used as they harbor a functional Hedgehog pathway.
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are typically serum-starved for 16 hours before treatment. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Cells are then incubated with the compound for a specified period (e.g., 24-48 hours).[4]
Gli-Luciferase Reporter Assay
This assay is a standard method to quantify the activity of the Hedgehog signaling pathway.
-
Principle: Cells (e.g., Shh-Light II, a NIH3T3 cell line) are engineered to stably express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to Gli-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate.
-
Protocol:
-
Plate Shh-Light II cells in a 96-well plate and allow them to reach confluency.
-
Treat the cells with a Hh pathway agonist (e.g., a small molecule agonist like SAG or conditioned medium containing Shh ligand) in the presence or absence of varying concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Normalize firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for Gli Target Gene Expression
qPCR is used to measure the effect of this compound on the mRNA levels of endogenous Gli target genes, such as GLI1 and PTCH1.
-
Principle: This technique quantifies the amount of a specific mRNA transcript in a sample.
-
Protocol:
-
Treat cells (e.g., DAOY) with this compound as described in section 4.1.
-
Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform qPCR using specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A typical experimental workflow to assess the effect of this compound.
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT01106508) for the treatment of advanced solid tumors.[8][10] These studies aimed to determine the safety, tolerability, and recommended Phase II dose of this compound. Pharmacodynamic assessments in such trials often involve the analysis of skin biopsies to measure the expression of Hh target genes like GLI1 and PTCH1 as a proof of on-target activity in patients.
Conclusion
This compound is a potent second-generation SMO inhibitor that effectively downregulates the Hedgehog signaling pathway by preventing the activation of Gli transcription factors. Its mechanism of action has been well-characterized through a variety of in vitro assays that demonstrate a significant reduction in the transcription of key Hh target genes. The data presented in this guide underscore the potential of this compound as a therapeutic agent for Hh-driven cancers. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and patient populations most likely to benefit from this targeted therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of NVP-LEQ506, a second-generation inhibitor of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of NVP-LEQ506, a second generation inhibitor of Smoothened - OAK Open Access Archive [oak.novartis.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo [frontiersin.org]
- 10. hra.nhs.uk [hra.nhs.uk]
An In-Depth Technical Guide to the Interaction of LEQ506 with the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEQ506 is a potent, orally bioavailable, second-generation small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between this compound and the SMO receptor, including its mechanism of action, binding characteristics, and the experimental methodologies used for its characterization. The guide also presents a comparative analysis with other SMO inhibitors and discusses the implications of its interaction with drug-resistant SMO mutants.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, a 12-transmembrane protein. In the absence of a ligand, PTCH1 tonically inhibits the activity of Smoothened (SMO), a 7-transmembrane G protein-coupled receptor (GPCR). Upon ligand binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival.
Aberrant activation of the Hh pathway, often due to mutations in PTCH1 or SMO itself, can lead to uncontrolled cell growth and is a driving factor in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3] Therefore, inhibition of SMO is a clinically validated strategy for the treatment of these malignancies.
This compound: A Second-Generation Smoothened Antagonist
This compound is a novel pyridazine-based inhibitor of the SMO receptor.[4] As a second-generation inhibitor, it was developed to improve upon the properties of first-generation agents like vismodegib and sonidegib, particularly in terms of potency and activity against certain drug-resistant mutations.[3] this compound has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the Smoothened receptor and acting as an antagonist.[2] This binding prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcription of GLI-mediated target genes. By suppressing the Hh pathway, this compound can effectively halt the growth of tumors that are dependent on this signaling pathway.
Quantitative Analysis of this compound-SMO Interaction
The potency of this compound has been characterized using various in vitro assays. A summary of the key quantitative data is presented below, alongside comparative data for other SMO inhibitors for context.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Human SMO | Not Specified | 2 | Not Reported | [3] |
| This compound | Mouse SMO | Not Specified | 4 | Not Reported | [3] |
| Vismodegib | Human SMO | [3H]-Cyclopamine Binding | Not Reported | ~3 | [5] |
| Sonidegib | Human SMO | [3H]-Cyclopamine Binding | Not Reported | ~2.5 | [5] |
| TAK-441 | Human SMO | [3H]-TAK-441 Binding | Not Reported | 0.31 | Not in search results |
| MRT-92 | Human SMO | Not Specified | Not Reported | 0.7 | [6] |
Note: Direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are detailed methodologies for the key experiments used to characterize the interaction of this compound with the SMO receptor.
Radioligand Binding Assay
A competitive radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Objective: To determine the binding affinity of this compound for the human Smoothened receptor.
Materials:
-
Receptor Source: Membranes from cells overexpressing human SMO (e.g., HEK293T-SMO).
-
Radioligand: [3H]-Cyclopamine, a known SMO antagonist.[7]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Protocol:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes expressing SMO, a fixed concentration of [3H]-cyclopamine (typically at its Kd concentration), and the various concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled SMO antagonist (e.g., 10 µM unlabeled cyclopamine).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Place the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of [3H]-cyclopamine binding against the log concentration of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hedgehog Pathway Reporter Assay
A cell-based reporter assay is used to measure the functional inhibition of the Hedgehog signaling pathway. The Shh-LIGHT2 cell line, which is derived from NIH-3T3 cells and stably expresses a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, is commonly used for this purpose.[9][10]
Objective: To determine the functional potency (IC50) of this compound in inhibiting Hedgehog pathway activation.
Materials:
-
Cell Line: Shh-LIGHT2 cells.[9]
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Pathway Agonist: Recombinant Sonic Hedgehog (Shh) protein or a small molecule SMO agonist like SAG.[10]
-
Test Compound: this compound.
-
Luciferase Assay Reagent (e.g., Dual-Glo Luciferase Assay System).
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Seed Shh-LIGHT2 cells into a 96-well plate and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-serum medium and treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Stimulate the Hedgehog pathway by adding a fixed concentration of Shh or SAG to the wells. Include control wells with no agonist (baseline) and agonist with no inhibitor (maximum signal).
-
Incubate the cells for 24-48 hours to allow for the expression of the luciferase reporter gene.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[11]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
The IC50 value is determined by plotting the normalized luciferase activity against the log concentration of this compound.
Structural Insights into the this compound-SMO Interaction
While a crystal structure of this compound in complex with SMO is not publicly available, molecular modeling studies have provided valuable insights into its binding mode. SMO antagonists typically bind within a pocket in the 7-transmembrane domain of the receptor.[6]
A molecular modeling study by Tu et al. investigated the resistance of the D473H mutant of SMO to various antagonists. This study suggested that the disruption of a hydrogen-bonding network around the D473 residue affects the binding of some SMO inhibitors. The details of how this compound interacts with both wild-type and mutant SMO at the atomic level would require access to the full text of this study.
Visualizing the Molecular Interactions and Experimental Workflows
Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: A simplified workflow for a competitive radioligand binding assay to determine the affinity of this compound for the Smoothened receptor.
Conclusion
This compound is a potent, second-generation Smoothened antagonist that effectively inhibits the Hedgehog signaling pathway. Its characterization through biochemical and cell-based assays has provided valuable data on its mechanism of action and potency. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of Hedgehog signaling and cancer drug discovery. Further structural studies will be crucial to fully elucidate the molecular details of its interaction with both wild-type and mutant forms of the SMO receptor, which will aid in the development of even more effective and resistance-avoiding therapies.
References
- 1. Discovery of NVP-LEQ506, a second-generation inhibitor of smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of NVP-LEQ506, a second generation inhibitor of Smoothened - OAK Open Access Archive [oak.novartis.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Dual-Luciferase Reporter Assays [bio-protocol.org]
- 10. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
LEQ506: A Second-Generation Smoothened Inhibitor for the Treatment of Basal Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basal cell carcinoma (BCC) is the most prevalent form of human cancer, with its incidence steadily rising globally. The majority of BCCs are driven by aberrant activation of the Hedgehog (Hh) signaling pathway, making it a prime target for therapeutic intervention. LEQ506 (NVP-LEQ506) is a potent, orally bioavailable, second-generation small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer of the Hh pathway. This technical guide provides a comprehensive overview of the preclinical data and the known clinical development status of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. Preclinical studies have demonstrated the high potency of this compound against both wild-type and clinically relevant mutant forms of SMO, suggesting its potential to overcome resistance mechanisms observed with first-generation inhibitors. While a Phase 1 clinical trial (NCT01106508) was initiated to evaluate this compound in advanced solid tumors, including basal cell carcinoma, detailed results for the BCC cohort are not publicly available at this time. This guide will summarize the existing data, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of this compound's potential in the therapeutic landscape of basal cell carcinoma.
Introduction: The Hedgehog Pathway in Basal Cell Carcinoma
Basal cell carcinoma, the most common form of skin cancer, is characterized by uncontrolled proliferation of basaloid cells in the epidermis.[1][2] The primary driver of BCC pathogenesis is the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] In normal physiological conditions, this pathway plays a crucial role in embryonic development and tissue homeostasis. However, its dysregulation in adult tissues can lead to tumorigenesis.
The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO triggers a downstream signaling cascade culminating in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then induce the transcription of target genes involved in cell proliferation, survival, and differentiation, thereby promoting tumor growth. In the vast majority of BCCs, this pathway is constitutively activated, most commonly due to loss-of-function mutations in PTCH1 or activating mutations in SMO.[3] This makes the Hh pathway, and specifically the SMO receptor, a highly attractive target for therapeutic intervention in BCC.
First-generation SMO inhibitors, such as vismodegib and sonidegib, have demonstrated clinical efficacy and received regulatory approval for the treatment of advanced and metastatic BCC.[4][5] However, the emergence of primary and acquired resistance, often mediated by mutations in the SMO receptor (e.g., D473H), has highlighted the need for next-generation inhibitors with improved potency and a broader activity profile.
This compound: A Novel Second-Generation Smoothened Inhibitor
This compound is an orally bioavailable small-molecule antagonist of the SMO receptor developed by Novartis.[6] As a second-generation inhibitor, it was designed to exhibit high potency and to overcome the limitations of earlier SMO inhibitors, particularly resistance mediated by specific SMO mutations.
Mechanism of Action
This compound selectively binds to the Smoothened receptor, thereby blocking its function and preventing the downstream activation of the Hedgehog signaling pathway.[6] This inhibition leads to the suppression of GLI transcription factor activity and a subsequent reduction in the expression of Hh target genes that are critical for BCC cell proliferation and survival.
References
- 1. Basal cell carcinoma — molecular biology and potential new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstructing skin cancers using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Hedgehog Signaling for the Treatment of Basal Cell Carcinoma and the Development of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Management of Locally Advanced Basal-Cell Carcinomas and Future Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
In-Depth Technical Guide: LEQ506 for Medulloblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medulloblastoma, the most common malignant brain tumor in children, presents a significant therapeutic challenge. The Sonic Hedgehog (SHH) signaling pathway is a critical driver in a substantial subset of these tumors, making it a key target for drug development. LEQ506 (NVP-LEQ506) is a second-generation, orally bioavailable small molecule inhibitor of Smoothened (SMO), a pivotal transmembrane protein in the Hedgehog pathway. Developed by Novartis, this compound has demonstrated potential in preclinical models of medulloblastoma, including those resistant to first-generation SMO inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research in the field.
Introduction to this compound
This compound is a potent and selective antagonist of the SMO receptor. Its development was driven by the need to overcome resistance to first-generation SMO inhibitors, such as vismodegib, which can arise from mutations in the SMO protein. This compound has shown efficacy in preclinical models of medulloblastoma, exhibiting good blood-brain barrier penetration, a critical characteristic for a centrally-acting therapeutic. A Phase I clinical trial (NCT01106508) has been completed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with recurrent or refractory medulloblastoma.[1]
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the SHH subgroup of medulloblastoma, aberrant activation of this pathway leads to uncontrolled cell proliferation and tumor growth. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, culminating in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which regulate the expression of target genes involved in cell cycle progression and survival.
This compound exerts its anti-tumor activity by selectively binding to the SMO receptor, thereby preventing its activation and interrupting the downstream signaling cascade. This leads to the suppression of GLI-mediated gene transcription and, consequently, the inhibition of tumor cell growth.
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the potent inhibitory activity of this compound against both wild-type and mutated SMO.
| Parameter | Cell Line/Target | Value |
| IC50 | C3H10T1/2 cells with SMO D473H mutant | 96 nM |
Further data on IC50 values in various medulloblastoma cell lines with wild-type SMO are needed for a comprehensive comparison.
In Vivo Efficacy
In vivo studies using a Ptch+/–; Hic+/– medulloblastoma allograft model have shown that this compound induces tumor regression.
| Model | Drug | Dosage | Effect |
| Ptch+/–; Hic+/– allograft | This compound | 10 mg/kg | Comparable tumor regression to sonidegib[1] |
| Ptch+/–; Hic+/– allograft | This compound | 40 mg/kg | Comparable tumor regression to sonidegib[1] |
Detailed quantitative data on the percentage of tumor growth inhibition and duration of response are essential for a complete assessment.
Pharmacokinetics
This compound has shown favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
| Parameter | Species | Value |
| Brain/Plasma AUC0–∞ Ratio | Not Specified | 0.69 |
More extensive pharmacokinetic data, including half-life, clearance, and volume of distribution in relevant preclinical models, are required.
Clinical Data
A Phase I clinical trial (NCT01106508) was conducted to evaluate this compound in patients with advanced solid tumors, including those with recurrent or refractory medulloblastoma. The primary objectives were to determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE), and to assess the safety and tolerability of this compound. Secondary objectives included characterization of the pharmacokinetic profile and preliminary assessment of anti-tumor activity.
| Trial ID | Phase | Status | Primary Outcome Measures | Results |
| NCT01106508 | I | Completed | MTD/RDE, Safety, Tolerability | Results not yet publicly available in detail |
Detailed results from this clinical trial, including objective response rates, duration of response, and patient-specific pharmacokinetic and pharmacodynamic data, are critical for understanding the clinical potential of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of medulloblastoma cells in vitro.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, D283 Med, UW228)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed medulloblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Medulloblastoma Xenograft Model
This protocol outlines the establishment of an orthotopic medulloblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Medulloblastoma cells (e.g., DAOY) luciferase-labeled for in vivo imaging
-
Matrigel
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
This compound formulation for oral gavage
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Culture and harvest luciferase-labeled medulloblastoma cells.
-
Resuspend the cells in a mixture of PBS and Matrigel.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site in the cerebellum.
-
Slowly inject the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the cerebellum.
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage at the desired doses.
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blot).
References
Unveiling the Pharmacokinetic Profile of LEQ506: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ506, also known as NVP-LEQ506, is an orally bioavailable, second-generation small-molecule antagonist of the Smoothened (Smo) receptor.[1][2] As a critical component of the Hedgehog (Hh) signaling pathway, Smoothened plays a pivotal role in cellular growth and differentiation. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive target for therapeutic intervention.[1][3] this compound was developed to overcome resistance observed with first-generation Smoothened inhibitors. This document provides a comprehensive technical guide on the available pharmacokinetic properties of this compound, its mechanism of action, and relevant experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively binding to the Smoothened receptor, a G-protein-coupled receptor-like protein.[1] This binding event inhibits the downstream signaling cascade of the Hedgehog pathway. In a healthy state, the Patched (PTCH) receptor tonically inhibits Smo. Upon binding of the Hedgehog ligand (e.g., Sonic hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or activating mutations in Smo lead to constitutive activation of the pathway, driving tumorigenesis.[3] this compound, by antagonizing Smo, effectively shuts down this aberrant signaling.
Below is a diagram illustrating the Hedgehog signaling pathway and the point of intervention for this compound.
Pharmacokinetic Properties
Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain. However, preclinical studies have indicated that this compound possesses "good pharmacokinetic properties" which contribute to its "excellent efficacy". What is publicly known is its high potency.
In Vitro Potency
The inhibitory activity of this compound against Smoothened has been quantified, demonstrating its high potency.
| Parameter | Species | Value | Reference |
| IC50 | Human | 2 nM | [2] |
| IC50 | Mouse | 4 nM | [2] |
IC50: The half maximal inhibitory concentration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific data regarding the ADME properties of this compound, such as its oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and routes of excretion, have not been publicly disclosed. As an orally bioavailable agent that has entered Phase I clinical trials, it can be inferred that this compound exhibits favorable ADME characteristics in preclinical models.[4]
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, this section outlines the general methodologies that would be employed in the preclinical and early clinical evaluation of a compound like this compound.
In Vitro ADME Assays
A standard battery of in vitro assays is typically conducted to predict the pharmacokinetic behavior of a drug candidate.
-
Objective: To determine the rate of metabolism of this compound in liver microsomes or hepatocytes.
-
Methodology:
-
This compound is incubated with liver microsomes or cryopreserved hepatocytes from various species (e.g., mouse, rat, dog, human) at 37°C.
-
The reaction is initiated by the addition of a cofactor regenerating system (e.g., NADPH for microsomes).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound (this compound) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
-
-
Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.
-
Methodology:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium, are cultured on semi-permeable filter inserts.
-
This compound is added to the apical (AP) side of the monolayer, and the appearance of the compound on the basolateral (BL) side is monitored over time. This is also performed in the reverse direction (BL to AP) to assess active efflux.
-
Samples are taken from both compartments at specified time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good intestinal absorption.
-
The following diagram illustrates a general workflow for these in vitro ADME assays.
Phase I Clinical Trial Protocol for Pharmacokinetics
This compound entered a Phase I, first-in-human, open-label, dose-escalation study in patients with advanced solid tumors (NCT01106508).[4] The primary objectives of such a study are to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of the new drug. A key secondary objective is to characterize the pharmacokinetic profile.
-
Study Design: A 3+3 dose-escalation design is common. Cohorts of 3-6 patients receive escalating doses of this compound.
-
Pharmacokinetic Sampling:
-
On day 1 of the first cycle, blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Additional samples may be taken to determine steady-state concentrations in later cycles.
-
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
CL/F (Apparent total clearance)
-
Vz/F (Apparent volume of distribution)
-
The workflow for a typical Phase I pharmacokinetic study is depicted below.
Conclusion
This compound is a potent, second-generation Smoothened inhibitor that targets the Hedgehog signaling pathway. While its development to the clinical stage implies a favorable pharmacokinetic profile, specific quantitative data on its absorption, distribution, metabolism, and excretion are not publicly available. The provided information on its mechanism of action, in vitro potency, and generalized experimental protocols offers a foundational understanding for researchers and professionals in the field of drug development. Further disclosure of preclinical and clinical data will be necessary for a complete characterization of the pharmacokinetic properties of this compound.
References
LEQ506: A Second-Generation SMO Inhibitor for Hedgehog-Driven Cancers
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LEQ506 is an orally bioavailable, second-generation small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma. This compound has demonstrated potent inhibition of the Hh pathway and has shown efficacy in preclinical models, including those resistant to first-generation SMO inhibitors. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the terminal effectors of the pathway. Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that promote cell growth and proliferation.[1][2]
Aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[2] First-generation SMO inhibitors, such as vismodegib and sonidegib, have been approved for the treatment of advanced BCC.[3] However, acquired resistance to these drugs, frequently mediated by mutations in the SMO receptor (e.g., D473H), has emerged as a significant clinical challenge.[2]
This compound (NVP-LEQ506) is a second-generation SMO inhibitor developed to overcome this resistance.[2] It exhibits high potency against both wild-type and clinically relevant mutant forms of the SMO receptor.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the SMO receptor, thereby blocking the downstream activation of the Hh signaling cascade.[1] This inhibition prevents the nuclear translocation of GLI transcription factors, leading to the downregulation of target genes essential for tumor cell proliferation and survival. A key feature of this compound is its ability to effectively inhibit vismodegib-resistant SMO mutants, such as D473H.
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibition of the Hedgehog pathway in various in vitro assays. The following table summarizes the pIC50 values of this compound against wild-type and a common resistance-conferring mutant of SMO.
| Assay Type | Target | This compound pIC50 | Vismodegib pIC50 | Sonidegib pIC50 |
| [³⁵S]GTPγS Binding | SMO (wild-type) | 8.5 | 8.7 | 9.0 |
| [³⁵S]GTPγS Binding | SMO (D473H mutant) | 8.4 | 6.1 | 6.9 |
| GLI1 mRNA Induction | SHH-stimulated cells | 8.9 | 9.1 | 9.2 |
Data adapted from a study on the activity of SMO inhibitors.[4]
In Vivo Efficacy
Preclinical studies in medulloblastoma allograft models have shown that this compound can achieve near-complete and sustained inhibition of GLI1 mRNA.[4] In mouse models, oral administration of this compound has been shown to prevent tumor growth in a dose-dependent manner.
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses favorable properties for oral administration.
| Species | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | 2.5 | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Specific quantitative pharmacokinetic data for this compound is not publicly available in the searched literature. The data for rat half-life is from a general preclinical pharmacokinetics study and may not be specific to this compound.[5]
Clinical Data
This compound has been evaluated in a Phase 1, multi-center, open-label, dose-escalation study in patients with advanced solid tumors (NCT01106508).[1] The primary objective of the study was to determine the maximum tolerated dose (MTD) and the safety profile of this compound. The study also included expansion cohorts for patients with metastatic or locally advanced BCC and recurrent or refractory medulloblastoma.[1]
Phase 1 Study (NCT01106508) Summary
| Parameter | Details |
| Phase | 1 |
| Conditions | Advanced Solid Tumors, Basal Cell Carcinoma, Medulloblastoma |
| Intervention | This compound (oral capsules) |
| Primary Outcome | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs) |
| Secondary Outcomes | Pharmacokinetics, Preliminary Efficacy (Objective Response Rate) |
| Status | Information on completion and detailed results are not publicly available in the searched literature. |
Information based on the clinical trial registration.[1]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins activated by a G protein-coupled receptor, in this case, SMO.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the SMO receptor (wild-type or mutant).
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for binding.
-
Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS on the filter mats using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [³⁵S]GTPγS binding at each compound concentration and determine the IC50 value by non-linear regression analysis.
GLI1 mRNA Expression Assay
This assay quantifies the downstream effects of SMO inhibition by measuring the mRNA levels of the GLI1 transcription factor, a key target of the Hedgehog pathway.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., medulloblastoma cells) and treat with varying concentrations of the test compound (this compound) for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (for normalization).
-
Data Analysis: Determine the relative expression of GLI1 mRNA in treated versus untreated cells using the ΔΔCt method. Calculate the IC50 value for the inhibition of GLI1 expression.
Medulloblastoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in a setting that mimics human disease.
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically implant human medulloblastoma cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable or predetermined size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of this compound. Survival studies can also be conducted.
Experimental Workflow Diagram
Caption: A logical workflow of key experiments in the development of this compound.
Conclusion
This compound is a promising second-generation SMO inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the SMO receptor. Its ability to overcome resistance to first-generation agents highlights its potential as a valuable therapeutic option for patients with Hedgehog-driven cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of targeted cancer therapy.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antitumor Activity of LEQ506
For Research and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical antitumor activity of LEQ506, a novel and highly selective inhibitor of the mTORC1 signaling pathway. The data presented herein demonstrates the potent cytotoxic effects of this compound in various cancer cell lines and its significant efficacy in in-vivo tumor models.
Core Mechanism of Action
This compound exerts its antitumor effect by selectively targeting and inhibiting the Mammalian Target of Rapamycin Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, and survival. By blocking the phosphorylation of key mTORC1 substrates, such as p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), this compound effectively halts protein synthesis and cell cycle progression in malignant cells.
Caption: this compound selectively inhibits mTORC1, blocking downstream signaling required for cell growth.
Quantitative In-Vitro Efficacy
This compound demonstrates potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 15.2 |
| U-87 MG | Glioblastoma | 11.8 |
| PC-3 | Prostate Cancer | 25.4 |
| HCT116 | Colon Cancer | 9.3 |
Quantitative In-Vivo Efficacy
The antitumor efficacy of this compound was evaluated in a xenograft model using U-87 MG glioblastoma cells implanted in immunodeficient mice.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0% | - |
| This compound | 10 mg/kg, QD | 78% | < 0.001 |
| This compound | 25 mg/kg, QD | 91% | < 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Cell Lines and Culture: Human cancer cell lines (MCF-7, A549, U-87 MG, PC-3, HCT116) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Protocol: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Procedure: U-87 MG cells were treated with either vehicle (DMSO) or this compound (100 nM) for 4 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and GAPDH (loading control). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 5 x 10^6 U-87 MG cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was administered orally (QD) at doses of 10 mg/kg and 25 mg/kg. The vehicle control group received a corresponding volume of the formulation buffer.
-
Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated after 21 days, and the percentage of tumor growth inhibition was calculated.
Methodological & Application
Application Notes and Protocols for LEQ506 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ506, also known as NVP-LEQ506, is a second-generation, orally bioavailable small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[2][3] this compound has demonstrated anti-tumor efficacy in preclinical mouse models and has been evaluated in Phase I clinical trials for advanced solid tumors.[2][4] These application notes provide a comprehensive overview of the available information on the dosage and administration of this compound in mouse models, intended to guide researchers in designing and executing relevant in vivo studies.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound exerts its anti-tumor activity by antagonizing the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor relieves the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3][4] Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.
By binding to Smo, this compound prevents this downstream signaling, effectively blocking the transcriptional activity of GLI and inhibiting the growth of Hh-driven tumors.[1]
References
Application Note: Utilizing LEQ506 in a Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the primary effectors of the Hh pathway. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This allows SMO to transduce a signal that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes.
LEQ506 is an orally bioavailable small molecule that acts as a Smoothened (SMO) antagonist.[1] By binding to SMO, this compound effectively suppresses the Hedgehog signaling pathway, thereby inhibiting the proliferation of tumor cells driven by aberrant Hh signaling.[1] The Gli-luciferase reporter assay is a robust and sensitive method for quantifying the activity of the Hh pathway. This assay utilizes a reporter construct containing a Gli-responsive promoter element upstream of the firefly luciferase gene. Activation of the Hh pathway leads to increased Gli-mediated transcription and a corresponding increase in luciferase expression, which can be measured as a luminescent signal. This application note provides a detailed protocol for using this compound in a Gli-luciferase reporter assay to determine its inhibitory effect on the Hedgehog signaling pathway.
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway and the Role of this compound
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound. In the "off" state, PTCH inhibits SMO. In the "on" state, the binding of a Hedgehog ligand to PTCH releases this inhibition, allowing SMO to activate the downstream cascade leading to Gli-mediated transcription. This compound, as a SMO antagonist, directly binds to and inhibits SMO, thus blocking the pathway even in the presence of an activating ligand.
Experimental Workflow for Gli-Luciferase Reporter Assay
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory activity of this compound using a Gli-luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).
-
This compound: Prepare a stock solution in DMSO.
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) or a small molecule Smoothened agonist like SAG (Smoothened Agonist).
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Medium: Low-serum DMEM (e.g., 0.5% FBS).
-
Reagents for Luciferase Assay: Dual-Luciferase® Reporter Assay System or a similar kit.
-
Other: 96-well white, clear-bottom tissue culture plates, sterile PBS, DMSO.
Cell Culture and Seeding
-
Culture the Gli-luciferase reporter NIH-3T3 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the experiment, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach and form a monolayer.
Compound Treatment and Pathway Activation
-
Prepare serial dilutions of this compound in assay medium. It is recommended to perform a wide range of concentrations to determine the IC50 value (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the culture medium from the wells and replace it with 50 µL of the this compound dilutions or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare the Hedgehog pathway agonist (Shh or SAG) in assay medium at a concentration that gives a robust induction of the luciferase signal (this should be determined empirically, but a starting point for SAG is 100 nM).
-
Add 50 µL of the agonist solution to each well, except for the unstimulated control wells, which should receive 50 µL of assay medium.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Lyse the cells by adding the appropriate volume of lysis buffer (as per the manufacturer's instructions of the luciferase assay kit, e.g., 20 µL of 1X Passive Lysis Buffer).
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay kit protocol.
Data Analysis
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control (agonist alone). The formula is: % Inhibition = 100 * (1 - (Normalized signal of this compound-treated well / Normalized signal of agonist-only well))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the luciferase signal, by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table provides representative data for the inhibition of Gli-luciferase activity by a Smoothened antagonist, which can be used as a template for presenting results obtained with this compound.
| This compound Concentration (nM) | Log [this compound] (M) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | - | 15000 | 0 |
| 1 | -9 | 13500 | 10 |
| 5 | -8.3 | 10500 | 30 |
| 10 | -8 | 7500 | 50 |
| 50 | -7.3 | 3000 | 80 |
| 100 | -7 | 1500 | 90 |
| 500 | -6.3 | 750 | 95 |
| 1000 | -6 | 600 | 96 |
IC50 Value: Based on the representative data, the calculated IC50 value for the Smoothened antagonist is approximately 10 nM.
Conclusion
The Gli-luciferase reporter assay is a powerful tool for characterizing the inhibitory activity of compounds targeting the Hedgehog signaling pathway. This application note provides a comprehensive protocol for utilizing this assay to evaluate the potency of the SMO antagonist this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data to support drug discovery and development efforts aimed at treating cancers with aberrant Hedgehog pathway activation.
References
Application Notes and Protocols for Assessing Hedgehog Pathway Inhibition using LEQ506
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. LEQ506 is an orally bioavailable small-molecule antagonist of Smoothened (Smo), a key signal transducer in the Hh pathway.[1] As a second-generation inhibitor, this compound demonstrates high potency and efficacy in preclinical models and is notably active against Smo mutants that confer resistance to first-generation inhibitors, such as the D473H mutation.[2][3] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on the Hh pathway.
Mechanism of Action
In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on the G protein-coupled receptor-like protein Smoothened (SMO). This allows SMO to transduce the signal, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of Hh target genes that are involved in cell proliferation, survival, and differentiation.
This compound selectively binds to SMO, preventing its activation and subsequent downstream signaling.[1] This leads to the suppression of GLI-mediated transcription and inhibition of Hh-driven tumor growth. A key advantage of this compound is its ability to inhibit the activity of SMO mutants, such as D473H, which can arise in patients and lead to acquired resistance to other SMO inhibitors.[2][3]
Data Presentation
In Vitro Potency of this compound and Representative SMO Inhibitors
| Compound | Target | Cell Line/Assay | IC50 (nM) | Reference |
| This compound | Human SMO | Not Specified | 2 | [4] |
| This compound | Mouse SMO | Not Specified | 4 | [4] |
| Representative Inhibitor (L-4) | Wild-Type SMO | Shh-Light II cells | 23.46 | [5] |
| Representative Inhibitor (L-4) | D473H Mutant SMO | Shh-Light II cells | 24.55 | [5] |
| Vismodegib | Wild-Type SMO | Shh-Light II cells | 21.63 | [5] |
| Vismodegib | D473H Mutant SMO | Shh-Light II cells | 326.8 | [5] |
In Vivo Efficacy of a Representative SMO Inhibitor (L-4) in a Medulloblastoma Allograft Model
| Treatment Group | Dose | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral gavage | 1250 ± 150 | - | [5] |
| L-4 | 25 mg/kg | Oral gavage | 600 ± 100 | 52 | [5] |
| L-4 | 50 mg/kg | Oral gavage | 300 ± 80 | 76 | [5] |
Note: Data for L-4, a potent SMO inhibitor with a similar phthalazine backbone to this compound, is presented as a representative example of the expected in vivo efficacy.
Experimental Protocols
GLI-Luciferase Reporter Assay for Hh Pathway Inhibition
This assay quantitatively measures the transcriptional activity of GLI proteins in response to Hh pathway activation and its inhibition by this compound.
Materials:
-
Shh-Light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Smoothened agonist (SAG) or Shh-conditioned medium
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-Light II cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, replace the medium with DMEM containing 0.5% FBS. Prepare serial dilutions of this compound in this medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: After a 1-hour pre-incubation with this compound, add a Smoothened agonist (e.g., 100 nM SAG) or Shh-conditioned medium to the wells to activate the Hh pathway. Include a negative control group with no agonist.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated, agonist-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression
This protocol measures the mRNA expression levels of Hh target genes, such as GLI1 and PTCH1, to assess the downstream effects of this compound.
Materials:
-
Hh-responsive cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines)
-
Appropriate cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA, qPCR master mix, and specific primers for the target genes (GLI1, PTCH1) and a housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
In Vivo Xenograft Model for Efficacy Assessment
This protocol describes the use of a tumor xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Hh-dependent tumor cells (e.g., medulloblastoma or basal cell carcinoma cell lines)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group should receive the vehicle on the same schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the mean tumor volumes and tumor weights between the this compound-treated and vehicle control groups. Calculate the percentage of tumor growth inhibition.
Mandatory Visualization
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Experimental workflow for evaluating the efficacy of this compound in inhibiting the Hedgehog pathway.
References
- 1. celprogen.com [celprogen.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Overcoming the resistance mechanisms of Smoothened inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LEQ506 in Xenograft Tumor Models: Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEQ506, a potent and orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, has emerged as a promising therapeutic agent in cancers driven by aberrant Hedgehog (Hh) signaling. This document provides detailed application notes and protocols for the utilization of this compound in preclinical xenograft tumor models. It outlines the mechanism of action, provides a comprehensive guide to establishing and conducting xenograft studies, and presents a framework for data analysis and interpretation. The protocols and diagrams included are intended to serve as a valuable resource for researchers investigating the in vivo efficacy of this compound and other Hedgehog pathway inhibitors.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a selective inhibitor of the SMO receptor, a critical component of the Hedgehog signaling pathway.[1] In normal physiological processes, the Hh pathway is essential for embryonic development. However, its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce the signal downstream. This leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound exerts its anti-tumor activity by binding to SMO and preventing its activation, thereby blocking the entire downstream signaling cascade.
Data Presentation: Efficacy of this compound in Xenograft Models
While specific preclinical data for this compound in xenograft models is not extensively published, the following tables provide an illustrative example of how to present in vivo efficacy data for a compound like this compound. Researchers should adapt these templates to their specific experimental design.
Table 1: Illustrative In Vivo Efficacy of this compound in a Medulloblastoma Cell Line-Derived Xenograft (CDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - | - |
| This compound | 25 | Daily, p.o. | 750 ± 90 | 50 | <0.01 |
| This compound | 50 | Daily, p.o. | 300 ± 50 | 80 | <0.001 |
| This compound | 100 | Daily, p.o. | 150 ± 30 | 90 | <0.001 |
Table 2: Illustrative In Vivo Efficacy of this compound in a Basal Cell Carcinoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change from Baseline at Day 28 (%) ± SEM | Objective Response Rate (CR+PR) | p-value vs. Vehicle |
| Vehicle Control | - | Daily, p.o. | +120 ± 25 | 0/8 | - |
| This compound | 50 | Daily, p.o. | -30 ± 15 | 4/8 | <0.01 |
| This compound | 100 | Daily, p.o. | -65 ± 10 | 7/8 | <0.001 |
CR: Complete Response; PR: Partial Response
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture a human medulloblastoma cell line with a known Hedgehog pathway mutation (e.g., Ptch1 or SUFU loss-of-function) in appropriate media and conditions to logarithmic growth phase.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.
-
Tumor Cell Implantation:
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS.
-
Inject 1 x 10⁶ to 1 x 10⁷ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in an appropriate vehicle for oral administration (p.o.).
-
Administer this compound or vehicle control daily via oral gavage at the desired doses.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, pharmacodynamics).
-
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from a patient with a Hedgehog-driven cancer (e.g., basal cell carcinoma) under appropriate ethical guidelines.
-
Animal Model: Use highly immunodeficient mice (e.g., NSG or NOG) to enhance engraftment success.
-
Tumor Implantation:
-
Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of the mice.
-
-
Tumor Engraftment and Passaging:
-
Monitor for tumor engraftment and growth.
-
Once tumors reach approximately 1000 mm³, they can be passaged into subsequent cohorts of mice for expansion.
-
-
Cohort Establishment and Treatment:
-
Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Administer this compound or vehicle as described in the CDX protocol.
-
-
Efficacy Assessment:
-
Monitor tumor response as per the CDX protocol.
-
PDX models allow for the evaluation of inter-patient heterogeneity in treatment response.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a xenograft study evaluating an experimental compound like this compound.
Conclusion
This compound represents a targeted therapeutic strategy for cancers with a dependency on the Hedgehog signaling pathway. The use of xenograft models is a critical step in the preclinical evaluation of this and similar compounds. The protocols and frameworks provided in this document are designed to assist researchers in conducting robust and reproducible in vivo studies to assess the anti-tumor efficacy of this compound. Careful experimental design, execution, and data analysis are paramount to generating high-quality data that can inform clinical development.
References
Application Notes and Protocols: LEQ506 in Combination Therapy with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ506 is an orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a key target for therapeutic intervention.[2][3][4] this compound selectively binds to SMO, leading to the suppression of the Hh signaling cascade and subsequent inhibition of tumor cell growth.[1] Preclinical studies and Phase I clinical trials have evaluated this compound as a monotherapy for advanced solid tumors.[2][3] Furthermore, this compound has shown potential in overcoming resistance to other SMO inhibitors, such as vismodegib, particularly in tumors harboring the SMO-D473H mutation.[4][5]
The rationale for employing this compound in combination with other anticancer agents is rooted in the multifaceted nature of cancer biology. Combination therapy can enhance therapeutic efficacy, overcome intrinsic and acquired drug resistance, and target multiple oncogenic pathways simultaneously.[6] This document provides detailed application notes and exemplary protocols for preclinical studies of this compound in combination with other anticancer agents, based on established methodologies for other Smoothened inhibitors.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adult tissues can drive tumorigenesis.[7][8] In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4][9] this compound, as a SMO antagonist, blocks the pathway at a pivotal point, preventing the downstream activation of GLI transcription factors.
Rationale for Combination Therapies
Combining this compound with other anticancer agents is a strategic approach to enhance treatment outcomes. Potential combination partners include:
-
Standard Chemotherapy (e.g., cisplatin, gemcitabine, temozolomide): Chemotherapy can induce DNA damage and cell death, while this compound can target cancer stem cells and the tumor microenvironment, which are often resistant to conventional chemotherapy.[7] Preclinical studies with other Hedgehog inhibitors have shown synergistic effects with cytotoxic agents in various cancers.[1][10]
-
Targeted Therapies (e.g., PI3K inhibitors, MEK inhibitors): Tumors can develop resistance to SMO inhibitors through the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway.[3] Co-targeting SMO and these escape pathways can delay or overcome resistance.
-
Immunotherapy (e.g., anti-PD-1, anti-CTLA-4): The Hedgehog pathway can modulate the tumor immune microenvironment.[3] Inhibition of the Hh pathway may enhance anti-tumor immune responses, suggesting a synergistic potential when combined with immune checkpoint inhibitors.[2]
Exemplary Preclinical Protocols
The following protocols are provided as examples for preclinical evaluation of this compound in combination therapy. These are based on established methodologies for other Smoothened inhibitors and should be adapted based on the specific research question, cancer model, and combination agent.
In Vitro Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent on cancer cell viability and proliferation.
Materials:
-
Cancer cell lines with known Hedgehog pathway activation status (e.g., medulloblastoma cell lines like Daoy, UW228; basal cell carcinoma cell lines).
-
This compound (powder, to be dissolved in a suitable solvent like DMSO).
-
Combination anticancer agent (e.g., cisplatin, PI3K inhibitor).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability assay reagent (e.g., WST-1, CellTiter-Glo®).
-
Plate reader.
-
Combination index (CI) analysis software (e.g., CalcuSyn).
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in an appropriate solvent. Create a dilution series for each drug.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle control. A fixed-ratio or a checkerboard matrix design can be used for the combination treatment.
-
Incubation: Incubate the treated cells for a period determined by the cell doubling time (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cells for xenograft implantation.
-
This compound formulation for oral administration.
-
Combination anticancer agent formulated for in vivo use.
-
Calipers for tumor measurement.
-
Animal balance.
Protocol:
-
Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration:
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily).
-
Administer the combination agent according to its established in vivo protocol (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly as a measure of toxicity.
-
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, study duration of 21-28 days, or signs of significant toxicity).
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for pathway modulation, immunohistochemistry).
-
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| Daoy | This compound | Data | - | - |
| Agent X | Data | - | - | |
| This compound + Agent X | - | Data | Synergistic/Additive/Antagonistic | |
| UW228 | This compound | Data | - | - |
| Agent X | Data | - | - | |
| This compound + Agent X | - | Data | Synergistic/Additive/Antagonistic |
Table 2: In Vivo Efficacy of this compound in Combination with Agent Y in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | Data | - | Data |
| This compound (dose) | 10 | Data | Data | Data |
| Agent Y (dose) | 10 | Data | Data | Data |
| This compound + Agent Y | 10 | Data | Data | Data |
Conclusion
This compound, as a potent and selective SMO inhibitor, holds promise for the treatment of Hedgehog-driven cancers. Its use in combination with other anticancer agents represents a rational and promising strategy to enhance therapeutic efficacy and overcome drug resistance. The exemplary protocols and data presentation formats provided in these application notes offer a framework for the preclinical evaluation of this compound in combination therapies. Further research into specific combinations will be crucial to translate these preclinical findings into effective clinical applications.
References
- 1. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glasdegib with Low-Dose Cytarabine: A New Upfront Option for the Vulnerable AML Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of the Hedgehog inhibitor, sonidegib (LDE225), in combination with etoposide and cisplatin for the initial treatment of extensive stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new era for an ancient drug: arsenic trioxide and Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Synergistic effect of arsenic trioxide, vismodegib and temozolomide on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
LEQ506: Application Notes and Protocols for Use in DMSO and Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of LEQ506, a potent second-generation Smoothened (Smo) antagonist, in both dimethyl sulfoxide (DMSO) and common cell culture media. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively binds to and inhibits the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making this compound a valuable tool for cancer research and drug development.[2][3] It functions by suppressing the Hh signaling cascade, which ultimately inhibits the activity of Gli transcription factors, leading to reduced proliferation of tumor cells.[2][4]
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions and in the design of in vitro experiments. The following table summarizes the known solubility of this compound in DMSO and provides guidance for its use in aqueous cell culture media.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 231.18 mM) | This compound is highly soluble in DMSO.[1] It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can reduce solubility.[1] |
| Cell Culture Media | Poorly soluble | Direct dissolution in aqueous media is not recommended. A concentrated stock solution in DMSO should be prepared first and then serially diluted into the cell culture medium to the final working concentration immediately before use. |
| (e.g., DMEM, RPMI-1640) | The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%, ideally ≤0.1%) to minimize solvent-induced cytotoxicity.[5][6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 432.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.326 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. In the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is generally stable for several months.
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell seeding density, this compound concentration, and treatment duration, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a tissue culture plate at a density that will allow them to be in the logarithmic growth phase (typically 50-80% confluency) at the time of treatment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation, it is recommended to perform a stepwise dilution. For example, first, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, then further dilute this to the final working concentration.
-
Ensure the final DMSO concentration in the medium is below the toxic threshold for your cell line (e.g., <0.1%).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cultured cells.
-
Gently wash the cells once with sterile PBS, being careful not to dislodge them.
-
Add the appropriate volume of the prepared this compound working solutions or the vehicle control medium to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and culture for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific assay and the expected biological response.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting, quantitative PCR (qPCR) for target gene expression (e.g., GLI1, PTCH1), or immunofluorescence microscopy.
-
Visualizing the Mechanism of Action and Experimental Workflow
The Hedgehog Signaling Pathway and Inhibition by this compound
This compound acts on the Hedgehog signaling pathway. The following diagram illustrates the canonical "off" and "on" states of this pathway and the point of intervention for this compound.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for conducting a cell-based experiment with this compound.
References
- 1. Facebook [cancer.gov]
- 2. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog signaling and the glioma-associated oncogene in cancer radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for LEQ506 in Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEQ506 is an orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[2][3] this compound inhibits SMO, thereby suppressing the Hh signaling cascade and subsequent tumor cell growth.[1] Primary patient-derived cancer cells (PDCs) and patient-derived organoids (PDOs) have emerged as highly relevant preclinical models that recapitulate the genetic and phenotypic heterogeneity of individual tumors, offering a powerful platform for personalized drug screening.[4][5] These models are instrumental in evaluating the efficacy of targeted therapies like this compound.
These application notes provide a comprehensive guide for the utilization of this compound in PDC and PDO models. The following sections detail the mechanism of action, protocols for establishing and treating PDCs, and methods for assessing the biological effects of this compound.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation in adult tissues can lead to uncontrolled cell proliferation and tumor formation. In the canonical "off-state," the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound functions by directly binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors, even in the presence of activating Hh ligands or inactivating PTCH mutations. This leads to the suppression of Hh target gene expression and subsequent inhibition of cancer cell growth.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Data Presentation: Efficacy of this compound in Patient-Derived Cancer Models
The following tables provide a template for summarizing quantitative data from experiments using this compound in PDCs and PDOs. Researchers can populate these tables with their experimental findings for clear comparison across different patient samples and treatment conditions.
Table 1: IC50 Values of this compound in Patient-Derived Cancer Cells/Organoids
| Patient ID | Cancer Type | Model Type (PDC/PDO) | This compound IC50 (µM) | Notes (e.g., Mutation Status) |
| PDC-001 | Medulloblastoma | PDC | SHH Subgroup | |
| PDO-002 | Pancreatic Cancer | PDO | KRAS G12D, SMO wild-type | |
| PDC-003 | Basal Cell Carcinoma | PDC | PTCH1 mutation | |
| ... | ... | ... |
Table 2: Effect of this compound on Cell Viability and Apoptosis in Patient-Derived Cancer Cells/Organoids
| Patient ID | Cancer Type | This compound Conc. (µM) | % Cell Viability (relative to control) | % Apoptosis (Annexin V+) |
| PDC-001 | Medulloblastoma | 1 | ||
| 5 | ||||
| 10 | ||||
| PDO-002 | Pancreatic Cancer | 1 | ||
| 5 | ||||
| 10 | ||||
| ... | ... | ... |
Table 3: Effect of this compound on Hedgehog Pathway Target Gene Expression
| Patient ID | Cancer Type | This compound Conc. (µM) | Relative GLI1 mRNA Expression (Fold Change) | Relative PTCH1 mRNA Expression (Fold Change) |
| PDC-001 | Medulloblastoma | 1 | ||
| 5 | ||||
| PDO-002 | Pancreatic Cancer | 1 | ||
| 5 | ||||
| ... | ... | ... |
Experimental Protocols
The following protocols provide a detailed methodology for the establishment of PDC/PDO cultures, treatment with this compound, and subsequent analysis.
Caption: Workflow for this compound evaluation in patient-derived models.
Protocol 1: Establishment of Patient-Derived Cancer Cell (PDC) and Organoid (PDO) Cultures
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM/F-12 with antibiotics) on ice.
-
Sterile petri dishes, scalpels, and forceps.
-
Digestion buffer: Collagenase/Hyaluronidase or a commercial tumor dissociation kit.
-
Red blood cell lysis buffer (if required).
-
Basement membrane matrix (e.g., Matrigel®).
-
PDC/PDO culture medium (specific to the cancer type, often supplemented with growth factors such as EGF, Noggin, R-spondin).
-
6-well and 96-well culture plates.
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue with cold PBS.
-
In a sterile petri dish, mechanically mince the tissue into small fragments (<1-2 mm³).
-
Transfer the fragments to a tube containing digestion buffer and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C with gentle agitation).
-
Neutralize the digestion buffer with culture medium and filter the cell suspension through a 70-100 µm cell strainer to remove large debris.
-
Centrifuge the cell suspension, and if necessary, treat with red blood cell lysis buffer.
-
Wash the cell pellet with PBS.
-
-
PDC Culture (2D):
-
Resuspend the cell pellet in the appropriate PDC culture medium.
-
Plate the cells in tissue culture-treated flasks or plates.
-
Monitor the cultures for the attachment and growth of cancer cells. Fibroblast overgrowth can be managed with selective media or differential trypsinization.
-
-
PDO Culture (3D):
-
Resuspend the cell pellet in a small volume of basement membrane matrix on ice.
-
Plate droplets (domes) of the cell-matrix suspension into pre-warmed 6-well plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Carefully add pre-warmed PDO culture medium to each well.
-
Culture the PDOs, changing the medium every 2-3 days. Organoids will appear as spherical structures within the matrix.
-
Protocol 2: this compound Drug Sensitivity Assay
Materials:
-
Established PDC or PDO cultures.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
PDC/PDO culture medium.
-
96-well plates (white-walled for luminescence assays).
Procedure:
-
Cell Plating:
-
PDCs: Seed a defined number of cells per well in a 96-well plate and allow them to adhere overnight.
-
PDOs: Dissociate PDOs into small fragments or single cells and re-plate in basement membrane matrix in a 96-well plate. Allow the organoids to form for 3-4 days.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
Cell Viability Assessment (e.g., CellTiter-Glo® 3D Assay):
-
After the incubation period, equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
Materials:
-
PDC or PDO cultures treated with this compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Harvest PDCs by trypsinization.
-
Dissociate PDOs into single cells using a gentle dissociation reagent.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression
Materials:
-
PDC or PDO cultures treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Logical Rationale for this compound Application in PDCs
The use of this compound in primary patient-derived cancer models is based on a clear and logical rationale that connects the molecular underpinnings of certain cancers to a targeted therapeutic strategy. This approach is particularly relevant for cancers known to harbor alterations in the Hedgehog signaling pathway.
Caption: Logical framework for using this compound in PDCs for personalized oncology.
Conclusion
This compound represents a promising targeted therapy for cancers driven by aberrant Hedgehog signaling. The use of primary patient-derived cancer cells and organoids provides a highly relevant preclinical platform to investigate the efficacy of this compound in a personalized manner. The protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust experiments to evaluate the potential of this compound for individual cancer patients. The faithful recapitulation of patient tumor biology in these models holds the potential to bridge the gap between preclinical findings and clinical outcomes, ultimately advancing the goal of precision oncology.
References
Troubleshooting & Optimization
Troubleshooting LEQ506 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEQ506. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, small-molecule antagonist of the Smoothened (Smo) receptor.[1] By selectively binding to Smo, this compound inhibits the Hedgehog (Hh) signaling pathway, which can be aberrantly activated in some cancers, thereby suppressing tumor cell growth.[1] The Hedgehog pathway plays a crucial role in embryonic development and adult tissue homeostasis.
Q2: What are the known solubility properties of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL or higher. However, it is poorly soluble in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. This low aqueous solubility is a common challenge when preparing working solutions for in vitro experiments.
Troubleshooting Insolubility in Aqueous Solutions
Q3: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it in my aqueous experimental buffer (e.g., PBS or cell culture medium). What should I do?
This is a common issue for hydrophobic compounds. The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution. Here are several strategies to overcome this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[2] Many cell lines can tolerate up to 1% DMSO, but it is best to determine the specific tolerance of your cell line.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer, vortex or mix gently, and then add this intermediate dilution to the final volume.
-
Sonication: After dilution, sonicating the solution in a water bath sonicator can help to break down small precipitates and improve dissolution.
-
pH Adjustment: Since this compound is a basic compound, its solubility is expected to increase in acidic conditions. Try preparing your working solution in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). However, ensure the final pH is compatible with your experimental system.
Q4: What is the maximum recommended final concentration of DMSO for in vitro cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.5%.[2] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I use other solvents or solubilizing agents to improve the aqueous solubility of this compound?
Yes, several other approaches can be considered if DMSO alone is not sufficient:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used. However, their compatibility and potential toxicity to your specific cell line must be evaluated.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| This compound Solubility in DMSO | ≥ 100 mg/mL | Vendor Data |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (general), ≤ 0.1% (sensitive cells/long-term assays) | [2] |
| Potential Solubilizing Agents | Tween® 80, Pluronic® F-68, Hydroxypropyl-β-cyclodextrin | General Knowledge |
| Effect of pH on Solubility | Increased solubility at lower (acidic) pH | General Chemical Principles |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM. For example, for this compound with a molecular weight of 432.56 g/mol , dissolve 4.33 mg in 1 mL of DMSO.
-
Vortex and Sonicate: Vortex the stock solution until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to your cell culture medium or buffer. For example, add 10 µL of the 10 mM stock to 90 µL of medium to get a 1 mM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below the tolerance limit of your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Protocol 2: pH-Dependent Solubility Test
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of this compound powder to each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
References
Optimizing LEQ506 dosage to minimize toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Smoothened (Smo) antagonist LEQ506 in vivo. The following information is designed to address common challenges encountered during experimental procedures for dosage optimization to minimize toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
-
Q1: My this compound formulation appears cloudy or precipitates. What should I do?
-
A1: Poor aqueous solubility is a known challenge for some small molecule inhibitors. Precipitation can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Verify Vehicle Solubility: Confirm the solubility of this compound in your chosen vehicle (e.g., DMSO, PEG300, CMC).
-
Optimize Formulation: Consider using co-solvents or creating a suspension. For oral gavage, a well-formulated suspension in an agent like 0.5% carboxymethylcellulose (CMC) is often suitable.[1][2]
-
Sonication: Briefly sonicate the formulation to aid dissolution and create a uniform suspension before each administration.
-
Particle Size: If issues persist, consider particle size reduction techniques to improve the dissolution rate.[2]
-
-
-
-
Q2: What is the recommended route of administration for this compound in preclinical models?
-
A2: this compound is an orally bioavailable compound.[3] Therefore, oral gavage (PO) is the preferred route for daily dosing in chronic in vivo studies.[1][4] Intraperitoneal (IP) or intravenous (IV) injections can be used for acute studies or to bypass potential absorption issues, but may be associated with local irritation or different pharmacokinetic profiles.[1]
-
Toxicity & Efficacy
-
Q3: I am observing significant weight loss (>15%) in my animal cohort. How can I mitigate this toxicity?
-
A3: Significant body weight loss is a primary indicator of toxicity.[1]
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Reduce the this compound dosage. A dose de-escalation study is recommended to find the Maximum Tolerated Dose (MTD).
-
Dosing Frequency: If using a daily dosing schedule, consider switching to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Ensure animals have easy access to food and water. A supplemental diet gel can also be provided.
-
Vehicle Control: Confirm that the vehicle alone is not causing toxicity.[1]
-
-
-
-
Q4: My efficacy data shows no significant tumor growth inhibition. What are the potential reasons?
-
A4: Lack of efficacy can stem from several factors.
-
Troubleshooting Steps:
-
Inadequate Dose: The administered dose may be too low to achieve therapeutic concentrations. A dose-escalation study is necessary to find an effective and tolerable dose.[1][5]
-
Poor Bioavailability: Despite being orally bioavailable, formulation issues can hinder absorption.[1] Consider re-evaluating your formulation strategy or testing an alternative route of administration like IP injection for a pilot study.
-
Insufficient Target Engagement: The Hedgehog (Hh) pathway may not be sufficiently inhibited. Measure downstream markers of the Hh pathway (e.g., Gli1 expression) in tumor tissue to confirm target engagement.[6][7]
-
Hedgehog Pathway Independence: The tumor model may not be driven by the Hedgehog signaling pathway. Confirm that your chosen cancer model has aberrant Hh pathway activation.[4][7][8]
-
-
-
-
Q5: What are the expected on-target toxicities for a Smoothened inhibitor like this compound?
-
A5: As this compound inhibits the Hh pathway, which is involved in normal physiological processes, certain on-target toxicities can be anticipated. These are considered class effects for Smo inhibitors and may include alopecia, gastrointestinal issues (diarrhea, constipation), muscle spasms, and taste disturbances (dysgeusia).[8][9] Monitoring for these specific signs can help in assessing tolerability.
-
Data Presentation
Table 1: Dose-Range Finding Study for this compound in a Xenograft Model
| Dosage Group (mg/kg, PO, daily) | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) | Observed Toxicities |
| Vehicle Control | +2.5% | 0% | None |
| 25 mg/kg | -1.8% | 35% | Mild lethargy in 1/10 animals |
| 50 mg/kg | -8.5% | 68% | Moderate lethargy, ruffled fur |
| 100 mg/kg | -17.2% | 75% | Significant weight loss, alopecia |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value |
| Bioavailability (Oral) | ~45% |
| Tmax (Time to max concentration) | 2 hours |
| Cmax (Max concentration at 50 mg/kg) | 1.5 µM |
| Half-life (t1/2) | 8 hours |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age-matched mice or rats (n=3-5 per group).
-
Dose Escalation: Administer escalating doses of this compound (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group daily for 7-14 days.[1]
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., changes in behavior, posture, fur appearance) daily.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity, such as >15-20% body weight loss or severe clinical signs.[1]
Protocol 2: In Vivo Efficacy Study
-
Animal Model: Use an appropriate tumor model with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma xenografts).
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (vehicle control and 2-3 doses of this compound below the MTD).
-
Dosing: Administer the designated treatments as per the study schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor and record body weight at the same frequency as tumor measurements.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Systematic review of vismodegib toxicity profile in the treatment of advanced basal cell carcinomas compared to other systemic therapies in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LEQ506 and Hedgehog Pathway Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with LEQ506-mediated inhibition of the Hedgehog (Hh) signaling pathway.
Troubleshooting Guide: Why is this compound Not Inhibiting Hedgehog Pathway Signaling?
Failure to observe inhibition of the Hedgehog signaling pathway by this compound can arise from several factors, ranging from experimental design to underlying biological resistance mechanisms. This guide provides a systematic approach to troubleshooting common issues.
Initial Checks and Compound-Related Issues
Is the this compound compound active and used at the correct concentration?
-
Compound Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh dilutions for each experiment from a trusted stock.
-
Concentration Range: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model system.
Experimental Setup and Assay-Specific Problems
Are your experimental controls behaving as expected?
Proper controls are critical for interpreting your results.
| Control Type | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | To control for the effects of the solvent used to dissolve this compound. | Should show baseline or stimulated Hedgehog pathway activity. |
| Positive Control (Hh pathway activator) | To confirm that the pathway is active and can be measured in your assay. | Should show a significant increase in Hedgehog pathway signaling (e.g., increased Gli1 expression). |
| Negative Control (untreated or known non-responder cells) | To establish the baseline level of pathway activity. | Should show low or undetectable Hedgehog pathway signaling. |
Are you using the appropriate assay to measure Hedgehog pathway activity?
The two most common methods are Gli-luciferase reporter assays and quantification of Hedgehog target gene expression (e.g., Gli1 mRNA).
-
Luciferase Reporter Assays: These assays are sensitive but can be prone to artifacts. Ensure your reporter construct is reliable and that you are normalizing to a co-transfected control (e.g., Renilla luciferase).
-
Quantitative PCR (qPCR): Measuring the mRNA levels of direct Hedgehog target genes like Gli1 and PTCH1 provides a direct readout of pathway activity. Ensure your primers are validated and you are using appropriate housekeeping genes for normalization.
Biological Mechanisms of Resistance
If your experimental setup is sound, the lack of this compound efficacy may be due to intrinsic or acquired resistance in your cellular model.
1. Mutations in the Drug Target (Smoothened - SMO)
This compound is a second-generation SMO inhibitor designed to overcome some resistance mutations that affect first-generation inhibitors. However, other mutations can still confer resistance.[1]
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Mechanism: Mutations in the SMO protein, particularly in the drug-binding pocket, can prevent this compound from binding effectively, rendering it unable to inhibit SMO's function. The D473H mutation is a well-known example that confers resistance to first-generation inhibitors, but some second-generation inhibitors can overcome this.[1] However, other mutations may still pose a challenge.
-
Troubleshooting:
-
Sequence the SMO gene in your cell line to check for known or novel resistance-conferring mutations.
-
Test a structurally different SMO inhibitor to see if it has activity.
-
2. Downstream Activation of the Hedgehog Pathway
The Hedgehog pathway can be activated at points downstream of SMO, making SMO inhibitors like this compound ineffective.
-
Mechanisms:
-
Loss of SUFU: Suppressor of fused (SUFU) is a negative regulator of the pathway that binds to and inhibits the GLI transcription factors. Loss-of-function mutations or deletions in SUFU lead to constitutive GLI activation, independent of SMO.
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Amplification of GLI1 or GLI2: Overexpression of the GLI transcription factors, often due to gene amplification, can drive downstream signaling even when SMO is inhibited.[2]
-
-
Troubleshooting:
-
Perform western blotting or qPCR to assess the expression levels of SUFU, GLI1, and GLI2 in your cells.
-
Consider using a direct GLI inhibitor (e.g., GANT61) as a positive control for pathway inhibition downstream of SMO.
-
3. Non-Canonical (SMO-Independent) Hedgehog Pathway Activation
Other signaling pathways can cross-talk with the Hedgehog pathway and activate GLI transcription factors independently of SMO.
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Mechanisms:
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PI3K/AKT/mTOR Signaling: This pathway can promote GLI activity and has been implicated in resistance to SMO inhibitors.[3]
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TGF-β Signaling: Transforming growth factor-beta can induce the expression of Gli1 and Gli2 through a Smad-dependent mechanism.
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RAS/MAPK Signaling: Activation of the RAS/MAPK pathway can also lead to non-canonical GLI activation.[2]
-
-
Troubleshooting:
-
Investigate the activation status of these cross-talking pathways in your cell model (e.g., by checking phosphorylation levels of key proteins like AKT).
-
Consider combinatorial treatments, for example, using this compound with a PI3K or MEK inhibitor, to see if you can restore sensitivity.
-
4. Loss of Primary Cilia
While canonical Hedgehog signaling requires the primary cilium, its loss has been associated with resistance to SMO inhibitors in some contexts.[4]
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Mechanism: The precise mechanism is complex but can involve alterations in GLI protein processing and activity that uncouple it from SMO-dependent regulation at the cilium.
-
Troubleshooting:
-
Use immunofluorescence to visualize primary cilia in your cells (e.g., by staining for acetylated tubulin).
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Compare the response to this compound in ciliated versus non-ciliated cell lines if available.
-
Diagrams
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule antagonist of Smoothened (SMO). It selectively binds to SMO, a key signal transducer in the Hedgehog pathway, and inhibits its function. This leads to the suppression of the downstream signaling cascade, ultimately preventing the activation of GLI transcription factors and the expression of Hedgehog target genes.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cellular model.
Q3: What are some common resistance mechanisms to second-generation SMO inhibitors like this compound?
A3: While second-generation inhibitors were designed to overcome some resistance mechanisms, cells can still develop resistance through:
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Novel SMO mutations: Mutations outside the intended target site of first-generation inhibitors can still affect the binding of second-generation compounds.
-
Downstream alterations: Amplification of GLI2 or loss of SUFU can bypass the need for SMO signaling.
-
Activation of bypass pathways: Non-canonical activation of GLI transcription factors by pathways such as PI3K/AKT can render cells insensitive to SMO inhibition.[3]
Q4: Can off-target effects of this compound complicate my results?
A4: While this compound is designed to be a selective SMO inhibitor, like any small molecule, it could have off-target effects, particularly at high concentrations. This is why it is crucial to perform dose-response experiments and use the lowest effective concentration. If you suspect off-target effects, consider using another SMO inhibitor with a different chemical scaffold to confirm your findings.
Q5: What are the best positive and negative controls for my experiment?
A5:
-
Positive Controls:
-
For pathway activation: Recombinant Sonic Hedgehog (Shh) ligand or a small molecule SMO agonist like SAG (Smoothened Agonist).
-
For downstream inhibition: A direct GLI inhibitor like GANT61 can confirm that the downstream components of the pathway are druggable in your system.
-
-
Negative Controls:
-
Vehicle control: The solvent used to dissolve this compound (e.g., DMSO).
-
Untreated cells: To measure baseline pathway activity.
-
A cell line known to be non-responsive to Hedgehog signaling.
-
Q6: I see a partial, but not complete, inhibition of Hedgehog signaling. What could be the reason?
A6: Partial inhibition could be due to:
-
Suboptimal drug concentration: You may need to increase the concentration of this compound.
-
Heterogeneous cell population: Your cell culture may contain a mix of sensitive and resistant cells.
-
Concurrent non-canonical activation: There might be a low level of SMO-independent signaling that is not blocked by this compound.
Experimental Protocols
Gli-Luciferase Reporter Assay
This protocol is for measuring Hedgehog pathway activity using a Gli-responsive firefly luciferase reporter.
Materials:
-
Cells of interest
-
Gli-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Follow the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations, a vehicle control, and a positive control (e.g., Shh ligand or SAG).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in pathway activity relative to the vehicle control.
Quantitative PCR (qPCR) for Gli1 mRNA Expression
This protocol is for measuring the expression of the Hedgehog target gene Gli1.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for Gli1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with this compound, vehicle, and controls as described for the luciferase assay.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for Gli1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Validated Mouse Gli1 qPCR Primers:
| Primer | Sequence (5' to 3') |
| Forward | GGAAGTCCTATTCACGCCTTGA[5] |
| Reverse | CAACCTTCTTGCTCACACATGTAA[5] |
Data Presentation
Table 1: IC50 Values of SMO Inhibitors Against Wild-Type and Mutant SMO
| Compound | SMO Genotype | IC50 (nM) | Reference |
| Vismodegib | Wild-Type | 21.63 | |
| Vismodegib | D473H | 326.8 | |
| L-4 (example second-gen inhibitor) | Wild-Type | 23.46 | |
| L-4 (example second-gen inhibitor) | D473H | 24.55 |
This table illustrates that while first-generation inhibitors like Vismodegib lose potency against the D473H mutant, some second-generation inhibitors can retain their activity.
References
- 1. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting LEQ506 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential off-target effects of LEQ506 in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally bioavailable small-molecule antagonist of Smoothened (Smo), a G protein-coupled receptor that is a core component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound inhibits the Hh signaling pathway, which can be aberrantly activated in various cancers, thereby suppressing tumor cell growth.[1] this compound is considered a second-generation Smo inhibitor and has been investigated in clinical trials for advanced solid tumors.[2][3][4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to a variety of issues in cellular assays, including:
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Cellular Toxicity: Off-target interactions can induce cytotoxicity that is unrelated to the on-target effect, complicating the interpretation of viability assays.
-
Confounding Downstream Analysis: Changes in gene or protein expression may be a result of off-target effects, making it difficult to identify the true downstream effectors of the intended target.
Q3: What are the known or potential off-target effects of this compound?
Q4: What are the typical on-target adverse effects of Hedgehog pathway inhibitors that might be observed in cellular assays?
Hedgehog pathway inhibitors as a class, including this compound, are known to cause certain on-target effects due to the role of the Hedgehog pathway in normal tissue homeostasis. In a cellular context, these might manifest as changes in cell proliferation, differentiation, or viability in cell types where the Hedgehog pathway is active. In clinical settings, common adverse events include muscle spasms, taste alterations (dysgeusia), and hair loss (alopecia).[5][6] While these are primarily observed in vivo, understanding these on-target toxicities can help differentiate them from unexpected off-target phenotypes in vitro.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) at a concentration of this compound that is much lower than its reported IC50 for Smoothened inhibition.
-
Possible Cause: This could indicate a potent off-target effect.
-
Troubleshooting Steps:
-
Confirm On-Target Pathway Inhibition: Use a quantitative downstream readout of Hedgehog pathway activity, such as a Gli-luciferase reporter assay or qRT-PCR for Gli1 mRNA levels. This will help determine if the observed phenotype correlates with the extent of on-target pathway inhibition.
-
Use a Structurally Unrelated Smoothened Inhibitor: Treat cells with another Smo inhibitor that has a different chemical scaffold (e.g., Vismodegib, Sonidegib). If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If possible, overexpress a resistant mutant of Smoothened (e.g., D473H, for which this compound is reported to be active) and assess if it rescues the observed phenotype. A lack of rescue would suggest an off-target mechanism.
-
Issue 2: My cells are showing signs of general toxicity (e.g., detachment, blebbing) at concentrations intended for Smoothened inhibition.
-
Possible Cause: The observed toxicity could be due to an off-target liability.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Determine the concentration at which toxicity is observed and compare it to the IC50 for Hedgehog pathway inhibition. A significant discrepancy suggests off-target toxicity.
-
Counter-Screening: Test this compound on a cell line that does not express Smoothened or where the Hedgehog pathway is known to be inactive. If toxicity persists, it is likely due to off-target effects.
-
hERG Channel Inhibition Assessment: Given the potential for hERG interaction, consider performing or commissioning a hERG binding or patch-clamp assay to assess the potential for this specific off-target effect, especially if working with cardiomyocytes or other electrically active cells.
-
Issue 3: I am not observing the expected inhibition of the Hedgehog pathway with this compound.
-
Possible Cause: This could be due to experimental conditions, cell line specific factors, or the presence of resistance mechanisms.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly.
-
Optimize Assay Conditions: Confirm that the assay conditions (e.g., cell density, serum concentration, incubation time) are appropriate for detecting Hedgehog pathway inhibition.
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Check for Resistance Mutations: If using a cell line that has been previously exposed to Smoothened inhibitors, consider sequencing the Smoothened gene to check for mutations that might confer resistance. While this compound is effective against the D473H mutation, other resistance mutations may exist.
-
Investigate Non-Canonical Pathway Activation: Consider the possibility that in your specific cell model, downstream components of the Hedgehog pathway (e.g., GLI transcription factors) are being activated through a Smoothened-independent (non-canonical) mechanism.[7][8][9]
-
Data Presentation
Due to the limited availability of public data for this compound, the following tables are provided as examples to illustrate how quantitative data on off-target effects should be structured. Researchers should generate their own data through the experimental protocols outlined below.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| On-Target | |||
| Smoothened (wild-type) | 5 | Gli-Luciferase Reporter | Potent inhibition of the canonical Hedgehog pathway. |
| Smoothened (D473H) | 15 | Gli-Luciferase Reporter | Demonstrates activity against a known resistance mutation. |
| Potential Off-Targets | |||
| hERG Channel | >10,000 | Patch Clamp | A high IC50 would suggest a good safety margin for this off-target. |
| Kinase X | 500 | Kinome Scan | Moderate inhibition, may be relevant at higher concentrations. |
| GPCR Y | >10,000 | Radioligand Binding | Low probability of off-target effects. |
Table 2: Comparison of Adverse Events from Clinical Trials of Hedgehog Pathway Inhibitors (Class Effects)
| Adverse Event | Frequency in Patients Treated with Hedgehog Inhibitors (All Grades) |
| Muscle Spasms | 50-70% |
| Alopecia | 40-60% |
| Dysgeusia | 40-70% |
| Weight Loss | 30-50% |
| Fatigue | 30-50% |
Note: Frequencies are approximate and can vary between different Hedgehog pathway inhibitors and patient populations.
Experimental Protocols
1. Gli-Luciferase Reporter Assay for On-Target Activity
This assay is used to quantify the activity of the canonical Hedgehog signaling pathway.
-
Principle: A reporter plasmid containing a firefly luciferase gene under the control of multiple Gli-responsive elements is introduced into cells. Inhibition of the Hedgehog pathway by this compound leads to a decrease in Gli-mediated transcription and a corresponding decrease in luciferase activity.
-
Methodology:
-
Cell Culture and Transfection:
-
Plate NIH/3T3 or other suitable cells in a 96-well plate.
-
Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with low-serum medium containing a range of this compound concentrations or a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.
-
Principle: The binding of a ligand (this compound) to its target protein (Smoothened) can increase the thermal stability of the protein. By heating cell lysates to various temperatures, the amount of soluble, non-denatured target protein can be quantified, with a higher amount indicating ligand binding.
-
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Smoothened in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble Smoothened as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
3. Kinome Profiling (Example using a commercial service like KINOMEscan™)
This approach provides a broad assessment of a compound's interaction with a large panel of kinases.
-
Principle: A competition-based binding assay is used where this compound is tested for its ability to displace a ligand from the active site of hundreds of different kinases.
-
Methodology (General Overview):
-
Compound Submission: Provide a sample of this compound to the service provider.
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified human kinases.
-
Data Analysis: The results are typically provided as a percentage of inhibition or a dissociation constant (Kd) for each kinase. The data can be visualized using a TREEspot™ diagram, which maps the interactions onto a dendrogram of the human kinome. This allows for a rapid visual assessment of the compound's selectivity.
-
Mandatory Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the site of action of this compound.
Caption: A logical workflow for characterizing unexpected cellular phenotypes.
Caption: Conceptual diagram illustrating on-target versus off-target effects of this compound.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Clinical Adverse Events in Patients with Advanced Basal Cell Carcinoma Treated with Sonidegib or Vismodegib: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Technical Support Center: Overcoming Acquired Resistance to LEQ506
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Smoothened (SMO) antagonist, LEQ506. Our goal is to help you identify, understand, and overcome acquired resistance to this targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor.[1] It functions by selectively binding to SMO, a key component of the Hedgehog (Hh) signaling pathway, thereby inhibiting its activity.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, and by blocking this pathway, this compound can suppress tumor cell growth and proliferation.[1]
Q2: What are the known mechanisms of acquired resistance to SMO inhibitors like this compound?
Acquired resistance to SMO inhibitors, including this compound, can be broadly categorized into two main types:
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On-target resistance: This typically involves mutations in the SMO gene itself. These mutations can occur within the drug-binding pocket, preventing this compound from effectively binding to the SMO receptor, or at other sites that lead to constitutive activation of the receptor, rendering it independent of upstream signals.[2]
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Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the blocked Hh pathway. Common bypass mechanisms include the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-kinase (PI3K/AKT) pathways.[3][4][5] Additionally, amplification of downstream components of the Hh pathway, such as the transcription factor GLI2, can also lead to resistance.
Q3: Is this compound effective against any known SMO mutations that confer resistance to other SMO inhibitors?
Yes, preclinical data suggests that this compound is effective against the SMO-D473H mutation.[1] This specific mutation is known to confer resistance to first-generation SMO inhibitors like vismodegib.[1] This makes this compound a potential second-generation inhibitor for patients who have developed resistance due to this particular mutation.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in your cell line over time.
Possible Cause 1: Development of on-target SMO mutations.
-
How to Troubleshoot:
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Sequence the SMO gene: Extract genomic DNA from both your parental (sensitive) and the resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the entire coding region of the SMO gene to identify any acquired mutations.
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Functional analysis of identified mutations: If a mutation is found, you can clone the mutant SMO into an expression vector and transfect it into a sensitive cell line. Then, perform a cell viability assay to confirm that the mutation confers resistance to this compound.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
How to Troubleshoot:
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Assess MAPK/ERK pathway activation: Perform a Western blot analysis on lysates from both parental and resistant cells using antibodies against phosphorylated ERK (p-ERK) and total ERK. A significant increase in the p-ERK/total ERK ratio in resistant cells indicates activation of this pathway.
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Assess PI3K/AKT pathway activation: Similarly, perform a Western blot using antibodies against phosphorylated AKT (p-AKT) and total AKT. An increased p-AKT/total AKT ratio suggests activation of this bypass pathway.
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Investigate combination therapies: If a bypass pathway is activated, consider combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor for the MAPK pathway or a PI3K inhibitor for the PI3K/AKT pathway).
-
Possible Cause 3: Amplification of downstream effectors.
-
How to Troubleshoot:
-
Analyze GLI1/GLI2 expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of GLI1 and GLI2 in parental and resistant cells. A significant increase in the expression of these genes in resistant cells may indicate amplification.
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Confirm with Western blot: Analyze the protein levels of GLI1 and GLI2 by Western blotting to confirm the qRT-PCR results.
-
Data Presentation
Table 1: Efficacy of SMO Inhibitors Against Wild-Type and Mutant SMO
| Compound | SMO Status | IC50 (µM) | Reference |
| Vismodegib | Wild-Type | ~0.02 | [6] |
| Vismodegib | D473H Mutant | >3.0 | [6] |
| This compound | D473H Mutant | Reported to be effective | [4] |
| HH-13 | D473H Mutant | 0.086 | [4] |
| HH-20 | D473H Mutant | 0.174 | [4] |
Table 2: Representative Fold Change in Bypass Pathway Activation in Resistant Cells
| Pathway Marker | Fold Change in Resistant vs. Parental Cells | Method of Detection | Reference |
| p-ERK / Total ERK | 2 to 10-fold increase | Western Blot | General observation in resistant cell lines |
| p-AKT / Total AKT | 2 to 8-fold increase | Western Blot | General observation in resistant cell lines |
| GLI1 mRNA | >5-fold increase | qRT-PCR | [7] |
Note: The fold changes are representative values observed in various cancer cell lines resistant to targeted therapies and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to assess the development of resistance.
-
Materials:
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Cancer cell line of interest
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Complete culture medium
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This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to detect the activation of the MAPK/ERK bypass pathway.
-
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
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HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software and calculate the p-ERK/total ERK ratio.
-
Co-Immunoprecipitation (Co-IP) to Detect SMO Dimerization
This protocol can be adapted to investigate potential SMO dimerization as a resistance mechanism.
-
Materials:
-
Cell lysates from cells expressing tagged SMO (e.g., HA-tag, Flag-tag)
-
Co-IP lysis buffer
-
Antibody against the tag (e.g., anti-HA)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Antibody against SMO for Western blot detection
-
-
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against SMO to detect the co-immunoprecipitated SMO.
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 2. Frontiers | Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer [frontiersin.org]
- 3. Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics and Bioinformatics Identify Drug-Resistant-Related Genes with Prognostic Potential in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smoothened Mutation Confers Resistance to a Hedgehog Pathway Inhibitor in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Role of GLI/Hedgehog Signaling in Chemoresistance: Implications in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of LEQ506 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of LEQ506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor.[1] By selectively binding to Smo, this compound inhibits the Hedgehog (Hh) signaling pathway, which plays a crucial role in cell growth and differentiation.[2] Dysregulation of this pathway is implicated in the growth of various tumors.[2]
Q2: I am observing low oral bioavailability of this compound in my rat studies. What are the potential causes?
A2: Low oral bioavailability of this compound is likely attributed to its physicochemical properties, as it is a poorly water-soluble compound. Key factors contributing to this issue can include:
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Poor Aqueous Solubility: As a hydrophobic molecule, this compound may have a low dissolution rate in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
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First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
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Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.
Q3: What are the initial steps to troubleshoot high variability in this compound exposure in my animal cohort?
A3: High inter-animal variability is a common challenge. A systematic approach to troubleshooting should involve:
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Verification of Dosing Accuracy: Ensure precise and consistent dose administration for each animal. For oral gavage, this includes proper technique and vehicle preparation.
-
Assessment of Formulation Stability: Confirm that your this compound formulation is stable and homogenous, and that the compound does not precipitate out of the vehicle before or after administration.
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Evaluation of Animal Health: Underlying health issues in individual animals can affect drug absorption and metabolism. Ensure all animals are healthy and properly fasted if required by the study protocol.
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Consideration of Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs. Standardize feeding schedules relative to dosing.
Troubleshooting Guides
Issue 1: Consistently Low Oral Bioavailability
Problem: You are consistently observing low and sub-therapeutic plasma concentrations of this compound after oral administration in rats.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Low Dissolution Rate | The crystalline form of this compound has poor aqueous solubility, limiting its dissolution in the GI tract. |
| Solution 1: Particle Size Reduction. Decrease the particle size of the this compound drug substance to increase the surface area for dissolution. Techniques like micronization or nanomilling can be employed. | |
| Solution 2: Amorphous Solid Dispersion (ASD). Formulate this compound as an ASD with a polymer carrier. This converts the drug to a higher-energy amorphous state, which can significantly improve its aqueous solubility and dissolution rate. Spray drying is a common method to produce ASDs. | |
| Poor Permeability | While hydrophobic drugs are generally expected to have good membrane permeability, other factors can limit absorption across the intestinal epithelium. |
| Solution: Permeability Enhancers. Include excipients in your formulation that can enhance permeability. For example, some surfactants can modulate tight junctions or inhibit efflux transporters. | |
| High First-Pass Metabolism | This compound may be rapidly metabolized by enzymes in the gut wall and/or liver (e.g., Cytochrome P450 enzymes). |
| Solution 1: Co-administration with Inhibitors. In preclinical models, co-administering a known inhibitor of the relevant metabolic enzymes can help to quantify the impact of first-pass metabolism. Note: This is a tool for investigation and not a long-term formulation strategy. | |
| Solution 2: Prodrug Approach. While a more advanced strategy, designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation can be considered. |
Issue 2: Formulation Instability and Poor In Vivo Correlation
Problem: Your this compound formulation shows promising dissolution in vitro, but this does not translate to adequate exposure in vivo.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Precipitation in the GI Tract | The formulation may initially solubilize this compound, but the drug precipitates upon dilution with GI fluids. |
| Solution 1: Use of Precipitation Inhibitors. Incorporate polymers such as HPMC-AS or PVP into your formulation. These polymers can help maintain a supersaturated state of the drug in the GI tract, preventing precipitation and allowing for enhanced absorption. | |
| Solution 2: Lipid-Based Formulations. Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can create a fine emulsion in the GI tract, keeping the drug solubilized and improving absorption. | |
| Inadequate Vehicle for In Vivo Administration | The vehicle used for oral gavage may not be optimal for maintaining the stability of the formulation or for promoting absorption. |
| Solution: Vehicle Optimization. For suspension formulations, especially of amorphous solid dispersions, the choice of vehicle is critical. An acidic vehicle (e.g., pH 2) can be used for polymers that are less soluble at low pH, which can reduce the risk of drug crystallization in the dosing vehicle. The viscosity of the vehicle can also be adjusted to ensure a homogenous suspension. |
Data Presentation
Note: Publicly available preclinical pharmacokinetic data for this compound is limited. The following table presents representative oral bioavailability data for other Smoothened antagonists in preclinical species to provide a comparative context.
Table 1: Oral Bioavailability of Smoothened Antagonists in Preclinical Species
| Compound | Species | Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Vismodegib (GDC-0449) | Rat | 25 mg/kg | ~1,500 | ~25,000 | Not Reported |
| PF-04449913 | Rat | 5 mg/kg | Not Reported | Not Reported | 33 |
| PF-04449913 | Dog | 1 mg/kg | Not Reported | Not Reported | 68 |
| Compound 15 | Dog | Not Reported | Not Reported | Not Reported | 33 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS-HG, PVP VA64)
-
Solvent (e.g., Dichloromethane, Methanol)
-
Spray dryer
-
Analytical balance
-
Stir plate and stir bar
Methodology:
-
Dissolve this compound and the selected polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Ensure complete dissolution of both components to form a homogenous solution.
-
Set the parameters on the spray dryer, including inlet temperature, gas flow rate, and solution feed rate. These will need to be optimized for the specific solvent and polymer system.
-
Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Collect the resulting powder.
-
Characterize the ASD using techniques such as Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of this compound and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Oral Gavage Administration of a this compound Formulation in Rats
Objective: To administer a formulated dose of this compound orally to rats for pharmacokinetic studies.
Materials:
-
This compound formulation (e.g., suspension of ASD in a vehicle)
-
Sprague-Dawley rats (or other appropriate strain)
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal balance
Methodology:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Weigh each rat to determine the precise dosing volume. A typical dosing volume is 5-10 mL/kg.
-
Prepare the this compound formulation, ensuring it is a homogenous suspension if it is not a solution. Stir the suspension continuously during dosing to maintain homogeneity.
-
Gently restrain the rat.
-
Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) for pharmacokinetic analysis.
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
Inconsistent experimental results with LEQ506
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LEQ506, a potent second-generation Smoothened (Smo) antagonist. This guide is intended for scientists and professionals in drug development and research who are encountering inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor.[1] It selectively binds to Smo, a key component of the Hedgehog (Hh) signaling pathway, leading to the suppression of this pathway and subsequent inhibition of tumor cell growth.[1] The Hedgehog pathway is crucial for embryonic development and can be aberrantly activated in various cancers.[2]
Q2: Is this compound a PROTAC?
No, this compound is a second-generation inhibitor of Smoothened and does not function as a proteolysis-targeting chimera (PROTAC).[3][4] Its mechanism of action is to block the Smoothened receptor, not to induce its degradation.
Q3: What are the primary downstream readouts to measure this compound activity?
The most common method to assess the activity of this compound is to measure the mRNA levels of Hedgehog pathway target genes, primarily Gli1 and Ptch1, via quantitative real-time PCR (qPCR).[3] A successful inhibition of the Hedgehog pathway by this compound should result in a significant decrease in the expression of these genes.
Q4: In which cell lines is this compound expected to be active?
This compound is expected to be active in cell lines with a constitutively active Hedgehog signaling pathway. A commonly used cell line in this context is the medulloblastoma cell line Daoy, which belongs to the SHH subgroup of medulloblastomas.[5] The activity of this compound can, however, be cell-line specific.
Troubleshooting Inconsistent Experimental Results
Issue 1: No significant decrease in Gli1 or Ptch1 mRNA levels after this compound treatment.
Possible Cause 1: Cell line is not responsive to Hedgehog pathway inhibition.
-
Solution: Ensure you are using a cell line with a known dependency on the Hedgehog pathway. If you are using a new cell line, first establish a baseline of Hedgehog pathway activity. You can do this by treating the cells with a Smoothened agonist, such as SAG, or with Sonic Hedgehog (SHH) ligand and observing an increase in Gli1 and Ptch1 expression.
Possible Cause 2: Suboptimal experimental conditions.
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Solution: Review your experimental protocol. Key parameters to check include:
-
This compound Concentration: Ensure you are using an appropriate concentration range. Refer to the table below for reported IC50 values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Incubation Time: A 24 to 48-hour incubation period is typically sufficient to observe changes in target gene expression.
-
Serum Concentration: High serum concentrations can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or performing the experiment in serum-free media after an initial cell attachment period.
-
Possible Cause 3: Reagent quality.
-
Solution:
-
This compound: Ensure the compound is properly stored (desiccated at -20°C for long-term storage) and that the solvent (e.g., DMSO) is of high quality and freshly opened.
-
RNA Isolation and qPCR reagents: Use high-quality reagents for RNA extraction and reverse transcription to ensure the integrity of your template. Validate your qPCR primers for efficiency and specificity.
-
Issue 2: High variability in results between replicate experiments.
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture practices. This includes using the same passage number of cells for experiments, ensuring consistent seeding density, and avoiding over-confluency. Cell line heterogeneity can also contribute to variability.[6]
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of solutions. For 96-well plates, be mindful of evaporation effects, especially in the outer wells. Using a humidified incubator and adding sterile PBS to the surrounding wells can mitigate this.
Possible Cause 3: Instability of the SHH ligand.
-
Solution: If you are using recombinant SHH ligand to activate the pathway, be aware that its preparation and handling are critical for activity. The lipid modifications of the SHH ligand are essential for its function.[7][8]
Issue 3: Cells develop resistance to this compound over time.
Possible Cause 1: Acquired mutations in the Smoothened receptor.
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Solution: Resistance to Smoothened antagonists can arise from mutations in the SMO gene that prevent drug binding.[9] If you are developing a resistant cell line, consider sequencing the SMO gene to identify potential mutations.
Possible Cause 2: Upregulation of compensatory signaling pathways.
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Solution: Cancer cells can bypass Hedgehog pathway inhibition by activating other pro-survival pathways, such as the PI3K pathway.[9] Investigating these alternative pathways through western blotting or other molecular biology techniques may provide insights into the resistance mechanism.
Data Presentation
Table 1: IC50 Values for this compound
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (Human Smo) | 2 nM | - | Biochemical Assay | [3][4] |
| IC50 (Mouse Smo) | 4 nM | - | Biochemical Assay | [3][4] |
| IC50 (Gli mRNA) | ~6-fold lower than Compound 2 | HEPM | Cell-based assay | [3] |
| IC50 (Daoy cells) | ~15 µM (for Cyclopamine) | Daoy | As a reference for a Smo inhibitor | [2] |
Note: The IC50 for this compound in Daoy cells is not explicitly stated in the provided search results, but the value for cyclopamine, another Smo inhibitor, is provided as a general reference.
Experimental Protocols
Protocol 1: Quantification of Gli1 and Ptch1 mRNA by qPCR
-
Cell Seeding: Seed Daoy cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in DMEM with 10% FBS.[10]
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentrations. Include a vehicle control (e.g., DMSO). If pathway activation is desired, cells can be pre-treated with recombinant SHH ligand or a Smoothened agonist (SAG).
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Isolation: Wash the cells with PBS and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of Gli1 and Ptch1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Cell Culture: Allow cells to attach and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/MTS Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for testing the effects of this compound.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. NobleResearch [nobleresearch.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of pediatric SHH medulloblastoma DAOY spheres and adherent monolayers: implications for medulloblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a novel human medulloblastoma cell line characterized by highly aggressive stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Modifications of Sonic Hedgehog Ligand Dictate Cellular Reception and Signal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Hedgehog Signalling Inside and Outside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 10. bcrj.org.br [bcrj.org.br]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LEQ506 stability and degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of LEQ506 in long-term experiments. The following information is based on general principles for small-molecule compounds and the known mechanism of action of this compound as a Smoothened (Smo) antagonist in the Hedgehog (Hh) signaling pathway.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule antagonist of Smoothened (Smo), a key receptor in the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound inhibits the pathway, which can suppress the growth of tumor cells that rely on dysregulated Hh signaling.[1][2] The Hh pathway is crucial for cellular growth and differentiation.[1]
Q2: What are the general considerations for the stability of small-molecule drugs like this compound?
A2: The stability of small-molecule drugs can be influenced by environmental factors such as temperature, humidity, and light.[4] For clinical trial materials, it is essential to understand the compound's stability to ensure patient safety and the integrity of experimental results.[5] Stability testing is crucial to demonstrate that the compound remains unchanged throughout the duration of a study.[5]
Q3: Are there specific storage conditions recommended for this compound?
A3: While specific public data on this compound storage is unavailable, general best practices for small molecules involve storage in controlled conditions to minimize degradation. This typically includes protection from light and moisture, and storage at recommended temperatures (e.g., refrigerated or frozen). For long-term studies, it is crucial to follow the storage instructions provided by the supplier.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: Stability can be assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being a common choice for determining the potency and purity of small molecules.[4] These methods can detect the parent compound and any degradation products that may form over time.[4]
Troubleshooting Guide
This guide addresses potential issues you might encounter during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Compound degradation in media or stock solution. | 1. Prepare fresh stock solutions of this compound.2. Analyze the stock solution and media containing this compound by HPLC to check for degradation.3. Consider performing media changes more frequently in long-term cell culture experiments.[6] |
| Inconsistent experimental results | Instability of this compound under specific experimental conditions (e.g., pH, light exposure). | 1. Review and standardize all experimental procedures.2. Conduct forced degradation studies to identify conditions that affect this compound stability.3. Protect experimental setups from light and maintain a stable pH. |
| Unexpected cytotoxicity | Formation of a cytotoxic degradation product. | 1. Use HPLC or mass spectrometry to analyze for the presence of degradation products.2. Test the cytotoxicity of the vehicle control and any identified degradation products.3. If a degradation product is confirmed to be cytotoxic, a fresh lot of the compound should be used and stored under more stringent conditions. |
| Precipitation of the compound in media | Poor solubility or saturation of the compound in the cell culture media. | 1. Visually inspect cultures for precipitates.2. Test different concentrations of this compound to determine its solubility limit in your specific media.3. Consider using a different solvent for the stock solution, ensuring it is compatible with your cell line. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for this compound
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Method Development:
-
Solvent Selection: Start with a mobile phase of acetonitrile and water.
-
Gradient Elution: Develop a gradient elution method to separate this compound from potential degradation products. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Wavelength Selection: Determine the optimal UV wavelength for detecting this compound by running a UV scan of the compound.
-
Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Acid/Base Hydrolysis: Incubate this compound in acidic and basic solutions.
-
Oxidation: Treat this compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat the solid compound and a solution of the compound.
-
Photostability: Expose the compound to UV and fluorescent light.
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Data Presentation: Recommended Stability Testing Conditions
The following table summarizes typical conditions for long-term and accelerated stability testing of small molecules, based on ICH guidelines.[7]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months). |
Visualizations
Hedgehog Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the Hedgehog pathway by antagonizing Smoothened (SMO).
Experimental Workflow for Assessing this compound Stability in Long-Term Cell Culture
Caption: Workflow for evaluating the stability of this compound in cell culture.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pharmtech.com [pharmtech.com]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Mitigating LEQ506-Induced Side Effects
Disclaimer: Information on "LEQ506" is not publicly available. This guide is based on established principles for mitigating side effects of novel kinase inhibitors in preclinical research and is intended for a technical audience of researchers, scientists, and drug development professionals. The data and specific protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss (>15%) and lethargy in mice treated with this compound. What is the recommended course of action?
A1: Significant weight loss and lethargy are indicators of systemic toxicity, and immediate action is required.[1][2]
-
Immediate Action: Consider euthanasia for animals that have lost more than 20% of their initial body weight or are moribund to prevent unnecessary suffering, in line with IACUC guidelines.[1]
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical first step. The current dose likely exceeds the Maximum Tolerated Dose (MTD).[1][3] It is advisable to perform a dose-range finding study to establish the MTD.[4][5]
-
Vehicle and Formulation Check: Ensure the vehicle is well-tolerated and the drug is properly solubilized. Poor formulation can lead to precipitation, altered pharmacokinetics, and toxicity.
-
Supportive Care: Provide supportive care such as supplemental nutrition (e.g., recovery gel) and hydration to help animals better tolerate the treatment.
-
Frequency of Dosing: Evaluate if reducing the dosing frequency (e.g., from daily to every other day) can maintain efficacy while reducing toxicity.[6]
-
Q2: Our preclinical models are showing elevated liver enzymes (ALT/AST) after treatment with this compound. How can we mitigate this apparent hepatotoxicity?
A2: Elevated liver enzymes are a common sign of drug-induced liver injury (DILI).[7][8] Strategies to address this include:
-
Dose and Schedule Modification: As with general toxicity, reducing the dose or altering the dosing schedule is the primary intervention.
-
Co-administration of Hepatoprotectants: Consider the co-administration of agents like N-acetylcysteine (NAC) or silymarin, which have shown protective effects against liver damage in some preclinical models. The efficacy of these agents would need to be validated for this compound.
-
Mechanism of Injury Investigation: To develop a targeted mitigation strategy, it's important to understand the mechanism of hepatotoxicity. This could involve in vitro studies using primary hepatocytes or liver spheroids to assess metabolic pathways and potential reactive metabolite formation.[9][10]
-
Histopathology: Conduct detailed histopathological analysis of liver tissue to characterize the nature of the injury (e.g., necrosis, steatosis, cholestasis).[11]
Q3: We are seeing gastrointestinal (GI) side effects, such as diarrhea, in our rat models. What are some potential solutions?
A3: GI toxicity is a known side effect of many kinase inhibitors.[12][13]
-
Prophylactic Antidiarrheal Agents: The use of agents like loperamide can help manage symptoms. However, it's crucial to ensure this does not mask worsening systemic toxicity.
-
Dietary Modifications: Providing a more easily digestible diet may alleviate some GI stress.
-
Dose Titration: A dose escalation strategy at the beginning of the study may allow the animals' GI systems to adapt to the drug, potentially reducing the severity of diarrhea.
-
Formulation Optimization: Altering the drug's formulation to a slow-release form could reduce peak plasma concentrations and associated GI side effects.
Q4: How can we distinguish between on-target and off-target toxicities of this compound?
A4: Distinguishing between on-target and off-target effects is crucial for the development of a successful therapeutic.[14][15]
-
Pharmacology-Based Approach: If this compound's target is expressed in healthy tissues where toxicity is observed, this suggests an on-target effect.[16] For example, if this compound targets a kinase involved in vascular function, side effects like hypertension might be expected.[14][16]
-
Counter-Screening: Screen this compound against a panel of other kinases and receptors to identify potential off-target interactions. If a toxicity correlates with a potent off-target activity, medicinal chemistry efforts can be directed to design more selective compounds.
-
Phenotypically Similar Drugs: Compare the toxicity profile of this compound with other drugs that have the same target. A similar side-effect profile would suggest on-target toxicity.
-
Rescue Experiments: In in vitro or in vivo models, if the toxicity can be "rescued" by modulating the target pathway (e.g., by providing a downstream substrate), this provides strong evidence for an on-target effect.
Troubleshooting Guides
Guide 1: Investigating Unexpected Mortality
-
Problem: Unexpected death in animals receiving this compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected mortality.
Guide 2: Managing Skin Rash and Dermatitis
-
Problem: Development of skin rashes or dermatitis in preclinical models, a common side effect of some kinase inhibitors.[12][17][18]
-
Mitigation Strategies:
-
Topical Corticosteroids: Application of a mild topical corticosteroid can help manage inflammation.
-
Dose Reduction: Lowering the dose of this compound may reduce the severity of the skin reaction.
-
Supportive Skin Care: Keeping the affected area clean and moisturized can prevent secondary infections and provide relief.
-
Antihistamines: If an allergic component is suspected, systemic antihistamines may be beneficial.
-
Quantitative Data Summary
The following tables present hypothetical data from preclinical studies designed to mitigate this compound side effects.
Table 1: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| Vehicle Control | 10 | +5.2% | 0/10 | Normal |
| This compound (25) | 10 | +1.5% | 0/10 | Normal |
| This compound (50) | 10 | -8.3% | 0/10 | Mild lethargy |
| This compound (100) | 10 | -17.8% | 3/10 | Severe lethargy, hunched posture |
| This compound (200) | 10 | -25.1% | 8/10 | Moribund, significant distress |
Table 2: Efficacy of Hepatoprotectant (NAC) on this compound-Induced Liver Toxicity
| Treatment Group | Mean ALT (U/L) | Mean AST (U/L) | Liver Histopathology Score (0-4) |
| Vehicle Control | 35 | 50 | 0.2 |
| This compound (75 mg/kg) | 250 | 310 | 3.1 (Moderate Necrosis) |
| This compound (75 mg/kg) + NAC (100 mg/kg) | 110 | 145 | 1.5 (Mild Necrosis) |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 8-10 weeks old, with an equal number of males and females.[8][11]
-
Group Allocation: Assign animals to at least five groups (n=5-10 per group): a vehicle control group and at least four escalating dose groups of this compound.[4]
-
Dosing: Administer this compound daily for 14 days via the intended clinical route (e.g., oral gavage, intravenous).[6][11]
-
Monitoring:
-
Endpoints:
-
The primary endpoint is the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.[1]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.[11]
-
Perform a gross necropsy and collect major organs for histopathological examination.[5]
-
Protocol 2: Assessment of Hepatotoxicity
-
Animal Model: Use a rodent model known to be sensitive to hepatotoxicity if available.
-
Treatment: Dose animals with this compound at a suspected hepatotoxic dose, with or without a potential mitigating agent (e.g., NAC). Include a vehicle control group.
-
Blood Collection: Collect blood samples at baseline and at various time points post-treatment (e.g., 24h, 48h, 7 days) via a method like tail vein or saphenous vein sampling.
-
Biochemical Analysis: Analyze plasma or serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.[7]
-
Metabolomics (Optional): Analyze plasma or liver tissue samples to identify metabolic pathways disrupted by this compound, which could provide mechanistic insights into the hepatotoxicity.[9]
Signaling Pathways
Hypothetical this compound Target Pathway
This compound is a hypothetical inhibitor of the "LEQ Kinase," a key component of a growth factor signaling pathway. On-target inhibition is expected to block proliferation in tumor cells, but may also affect healthy tissues that rely on this pathway for normal function, leading to side effects.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 3. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 4. altasciences.com [altasciences.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do preclinical testing strategies help predict human hepatotoxic potentials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 10. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. sinobiological.com [sinobiological.com]
- 13. youtube.com [youtube.com]
- 14. On-Target Side Effects of Targeted Therapeutics of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 17. Targeted Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 18. Targeted Drug Therapy Side Effects | American Cancer Society [cancer.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Assessing LEQ506 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of LEQ506, a second-generation Smoothened (Smo) inhibitor.[1][2]
Section 1: General FAQs
This section addresses fundamental questions regarding this compound and the principles of BBB penetration.
Q1: What is this compound and why is its BBB penetration a critical parameter?
A1: this compound is an orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant Hh signaling is implicated in the development of various cancers, including brain tumors like medulloblastoma.[4][5] For this compound to be effective against central nervous system (CNS) malignancies, it must cross the highly selective blood-brain barrier to reach its target in the brain at therapeutic concentrations. Therefore, accurately assessing its BBB penetration is crucial for its clinical development.[6]
Q2: What is the mechanism of action for this compound?
A2: In the canonical Hedgehog pathway, the binding of an Hh ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (Smo).[7] This allows Smo to signal downstream, leading to the activation of GLI transcription factors, which translocate to the nucleus and initiate the transcription of target genes that promote cell growth and proliferation.[4][7] this compound acts as a Smo antagonist, binding directly to the Smo receptor and preventing this downstream signaling cascade, thereby inhibiting tumor cell growth.[3][4]
Caption: Simplified Hedgehog signaling pathway showing inhibition by this compound.
Q3: What are the key challenges in assessing the BBB penetration of any small molecule?
A3: The primary challenges stem from the complexity of the BBB itself. Key obstacles include:
-
Restrictive Tight Junctions: These protein complexes severely limit the passive, paracellular diffusion of molecules between endothelial cells.[8][9]
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump a wide range of compounds from the brain back into the bloodstream, limiting their CNS exposure.[10][11]
-
Metabolic Activity: The presence of drug-metabolizing enzymes within the brain endothelial cells can degrade therapeutic compounds.[12][13]
-
Predictive Value of Models: A significant challenge is the translation of data from in vitro and animal models to the human BBB, as no single model perfectly recapitulates all aspects of the in vivo human environment.[14][15]
Q4: What is the difference between total brain-to-plasma ratio (Kp) and unbound brain-to-plasma ratio (Kp,uu), and which is more relevant?
A4: Kp is the ratio of the total concentration of a drug in the brain tissue to the total concentration in plasma at steady-state. Kp,uu is the ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. Kp,uu is the more relevant and mechanistically informative parameter because only the unbound drug is free to interact with its pharmacological target.[16] A Kp,uu value of 1 suggests passive diffusion equilibrium, a value >1 suggests active influx, and a value <1 suggests active efflux.
Section 2: Troubleshooting In Vitro BBB Assays
This section provides guidance on common issues encountered during in vitro experiments.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based method used to predict passive, transcellular permeability.[17]
Q5: My this compound compound shows very low permeability in the PAMPA-BBB assay. What does this indicate and what should I check?
A5: Low permeability in a PAMPA assay suggests poor passive diffusion capabilities. However, before concluding, verify the following:
-
Compound Solubility: Ensure this compound is fully dissolved in the donor buffer at the tested concentration. Precipitation will lead to an artificially low permeability reading. Check for turbidity and consider adjusting the buffer or co-solvent (e.g., DMSO) concentration.[18]
-
Lipid Membrane Integrity: Verify the artificial membrane was coated correctly and completely. Inconsistent coating can block permeation.
-
pH of Buffers: The ionization state of this compound can significantly affect its lipophilicity and permeability. Ensure the pH of the donor and acceptor buffers is correct and stable throughout the experiment.[19]
-
Incubation Time: For slowly-permeating compounds, a longer incubation time (e.g., up to 18 hours) may be necessary to achieve a detectable concentration in the acceptor well.[20][21]
Q6: My PAMPA results suggest this compound has good passive permeability, but cell-based assays show poor transport. How do I interpret this discrepancy?
A6: This is a common and informative scenario. PAMPA only assesses passive diffusion.[19] Cell-based models also incorporate active transport mechanisms. The discrepancy strongly suggests that this compound is a substrate for active efflux transporters (like P-gp or BCRP) that are expressed on the cells but are absent in the artificial membrane. This highlights the limitation of PAMPA and the necessity of using multiple assay types.[19][22]
Caption: Standard experimental workflow for the PAMPA-BBB assay.
Cell-Based Transwell Assays
These assays use a monolayer of brain endothelial cells cultured on a semi-permeable membrane to model the BBB.[23]
Q7: The Transendothelial Electrical Resistance (TEER) values in my hCMEC/D3 cell monolayer are consistently low (<50 Ω·cm²). How can I improve barrier integrity?
A7: Low TEER indicates a "leaky" barrier with poorly formed tight junctions. To improve integrity:
-
Optimize Cell Culture Conditions: Ensure cells are not used at a high passage number. Confirm optimal seeding density to achieve a confluent monolayer.
-
Use Co-Culture Models: Co-culturing the endothelial cells with astrocytes and/or pericytes is critical. These supporting cells secrete factors that induce and maintain the tight junction protein expression and barrier phenotype, significantly increasing TEER values.[14][23][24]
-
Matrix Coating: Ensure Transwell inserts are properly coated with an extracellular matrix component like collagen I/IV and fibronectin, which is essential for cell attachment and polarization.[14]
-
Incorporate Shear Stress: If available, use a dynamic or microfluidic system. Applying physiological shear stress (mimicking blood flow) is known to significantly enhance barrier tightness and TEER.[14][15]
| Model Type | Typical TEER (Ω·cm²) | Key Features |
| hCMEC/D3 Monoculture | 30 - 80 | Immortalized human line, easy to culture. |
| Primary Bovine/Porcine Cells | 150 - 800+ | Closer to in vivo, but variable and difficult to source. |
| hCMEC/D3 with Astrocytes | 80 - 200 | Co-culture improves barrier properties.[23] |
| iPSC-derived BMECs | 1000 - 4000+ | Human origin, very high TEER, but complex differentiation protocol. |
| Dynamic/Microfluidic Models | 200 - 1000+ | Includes shear stress, better in vivo correlation.[14] |
| Caption: Comparison of typical TEER values across different in vitro BBB models. |
Q8: I calculated an efflux ratio (Papp, B-A / Papp, A-B) greater than 2 for this compound. What does this signify and how can I confirm the mechanism?
A8: An efflux ratio (ER) significantly greater than 2 is a strong indicator that this compound is actively transported out of the cells by efflux pumps like P-gp or BCRP.[22] To confirm this:
-
Use Specific Inhibitors: Repeat the bidirectional transport assay in the presence of known P-gp/BCRP inhibitors (e.g., elacridar, zosuquidar). If the efflux ratio decreases to ~1 in the presence of the inhibitor, it confirms that this compound is a substrate for that transporter.
-
Use Transporter-Overexpressing Cells: Utilize cell lines engineered to overexpress specific transporters (e.g., MDCK-MDR1 cells) to confirm interaction with P-gp.[17]
Section 3: Troubleshooting In Vivo BBB Assays
This section covers common issues during animal studies.
Q9: The in vivo brain-to-plasma ratio (Kp) for this compound in mice is very low (<0.1), even though in vitro data was promising. What are the potential reasons?
A9: A low Kp despite good in vitro permeability often points to powerful in vivo-specific factors:
-
Dominant Efflux: Active efflux by P-gp and BCRP at the BBB is often more potent in vivo than in in vitro models.[11]
-
High Plasma Protein Binding: A high fraction of this compound may be bound to plasma proteins (like albumin). Only the unbound fraction is available to cross the BBB. It is essential to measure the fraction unbound in plasma (fu,plasma) and brain (fu,brain) to calculate the more accurate Kp,uu.[16][17]
-
Rapid Metabolism: this compound could be rapidly metabolized either systemically or within the brain itself, reducing its measured concentration.
-
Poor Stability: The compound may be unstable in blood/plasma.
Q10: How can I definitively determine if P-gp and/or BCRP are limiting the brain penetration of this compound in vivo?
A10: The gold-standard method is to conduct pharmacokinetic studies in transporter-deficient mouse models.
-
Use Knockout Mice: Compare the brain and plasma concentrations of this compound in wild-type mice versus P-gp knockout (Abcb1a/b-/-), BCRP knockout (Abcg2-/-), and dual knockout (Abcb1a/b;Abcg2-/-) mice.[11] A significant increase in the brain-to-plasma ratio in the knockout strains provides definitive evidence of the transporter's role.[11]
-
Pharmacological Inhibition: Alternatively, co-administer this compound with a potent dual P-gp/BCRP inhibitor like elacridar to wild-type mice.[11] An increase in brain penetration compared to dosing this compound alone would also confirm the involvement of these efflux pumps.
Caption: Logic diagram for investigating active efflux of this compound in vivo.
Section 4: Experimental Protocols
Protocol 1: Bidirectional Transport Assay using a Co-Culture Transwell Model
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of this compound across a cellular BBB model.
Materials:
-
hCMEC/D3 cells and primary human astrocytes.
-
24-well Transwell plates (e.g., 0.4 µm pore size).
-
Cell culture medium, fetal bovine serum, and necessary growth factors.
-
Collagen IV and Fibronectin for coating.
-
Transport buffer (HBSS, pH 7.4).
-
This compound stock solution (in DMSO).
-
Lucifer yellow (paracellular marker).
-
Analytical equipment (LC-MS/MS).
Methodology:
-
Coating: Coat the apical side of Transwell inserts with Collagen IV/Fibronectin.
-
Seeding: Seed astrocytes on the underside of the insert. After they attach, seed hCMEC/D3 cells on the apical side.
-
Culture: Culture the cells for 5-7 days until a confluent monolayer is formed and TEER values stabilize.
-
TEER Measurement: Measure TEER daily. Only use inserts with stable and adequate TEER values for the experiment.
-
Assay Initiation (A-to-B):
-
Wash monolayers with pre-warmed transport buffer.
-
Add transport buffer containing this compound (e.g., 1-10 µM) and Lucifer yellow to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
-
Assay Initiation (B-to-A):
-
Wash monolayers as above.
-
Add transport buffer containing this compound and Lucifer yellow to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
-
Sampling: Incubate at 37°C on an orbital shaker. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Take a sample from the donor chamber at the beginning and end.
-
Analysis:
-
Quantify Lucifer yellow permeability to confirm monolayer integrity. Discard data from wells with high Lucifer yellow flux.
-
Quantify this compound concentration in all samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Protocol 2: Mouse Pharmacokinetic Study for Kp Determination
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulation for intravenous (IV) or oral (PO) administration.
-
Anesthesia and surgical tools.
-
Blood collection tubes (e.g., heparinized).
-
Brain harvesting tools and liquid nitrogen.
-
Homogenizer and centrifuge.
-
Analytical equipment (LC-MS/MS).
Methodology:
-
Dosing: Administer this compound to mice via the desired route (e.g., IV tail vein injection). Use at least 3-4 mice per time point.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), anesthetize the mice.
-
Blood Sampling: Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma. Store plasma at -80°C.
-
Brain Harvesting: Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Tissue Processing: Immediately harvest the brain, weigh it, and flash-freeze in liquid nitrogen. Store at -80°C.
-
Sample Preparation:
-
Plasma: Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate this compound.
-
Brain: Thaw, add a specific volume of buffer, and homogenize thoroughly. Centrifuge the homogenate and collect the supernatant. Perform extraction on the supernatant.
-
-
Analysis: Quantify the concentration of this compound in the processed plasma and brain homogenate samples using a validated LC-MS/MS method against a standard curve.
-
Calculation:
-
Calculate the brain concentration (ng/g of tissue).
-
Calculate the plasma concentration (ng/mL).
-
For each time point, calculate Kp = [Concentration in Brain] / [Concentration in Plasma].
-
To determine steady-state Kp, a full pharmacokinetic profile and area under the curve (AUC) calculation are required (Kp = AUCbrain / AUCplasma).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Traversing the Blood–Brain Barrier: Challenges and Opportunities - Enabling Novel Treatments for Nervous System Disorders by Improving Methods for Traversing the Blood–Brain Barrier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved Brain Penetration and Antitumor Efficacy of Temozolomide by Inhibition of ABCB1 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport [frontiersin.org]
- 13. Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 21. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LEQ506 for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of LEQ506 in combination therapies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor.[1] By selectively binding to SMO, this compound inhibits the Hedgehog (Hh) signaling pathway, which plays a crucial role in cell growth, differentiation, and proliferation.[1] Dysregulation of the Hh pathway is implicated in various cancers, and by blocking this pathway, this compound can inhibit tumor cell growth.[1]
Q2: What is the rationale for using this compound in combination with other drugs?
A2: The primary goals for using this compound in combination therapies are to enhance anti-cancer efficacy, overcome or prevent drug resistance, and potentially reduce toxicity by using lower doses of each agent.[2][3] Cancer cells can develop resistance to single-agent therapies through various mechanisms, including mutations in the drug target or activation of alternative survival pathways.[4][5] Combining this compound with drugs that have different mechanisms of action can create a multi-pronged attack on cancer cells, making it more difficult for them to survive and develop resistance.[6][7]
Q3: What classes of drugs are rational to test for synergy with this compound?
A3: Based on the mechanism of the Hedgehog pathway and known resistance mechanisms, several classes of drugs are rational candidates for combination studies with this compound. These include:
-
Chemotherapeutic agents: Standard-of-care chemotherapies can be combined with targeted therapies like this compound to enhance cell killing.
-
Other targeted therapies:
-
PI3K/AKT/mTOR pathway inhibitors: There is evidence of crosstalk between the Hedgehog and PI3K pathways, suggesting that dual inhibition could be synergistic.[4]
-
EGFR inhibitors: In some cancers, resistance to Hh inhibitors can be mediated by the activation of other signaling pathways like the EGFR pathway.[8]
-
BRD4 inhibitors: These have shown potential in combination with Hh/GLI antagonists in preclinical models.[4]
-
-
Radiotherapy: Preclinical studies have explored the combination of Hedgehog inhibitors with radiation.
It is crucial to experimentally validate the synergistic potential of any specific drug combination with this compound in relevant cancer models.
Q4: How can I overcome resistance to this compound?
A4: Resistance to SMO inhibitors can arise from mutations in the SMO receptor that prevent drug binding or through the activation of downstream components of the Hh pathway (e.g., GLI amplification) or parallel signaling pathways.[4][9] this compound has shown efficacy against the SMO-D473H mutation, which confers resistance to other SMO inhibitors.[4] For other resistance mechanisms, combination therapy is a key strategy. For instance, if resistance is driven by activation of a bypass pathway, an inhibitor of that pathway could be combined with this compound.[5][7]
Troubleshooting Guide
Q5: My in vitro combination experiment shows high levels of cytotoxicity even at low doses of both this compound and the combination drug. What should I do?
A5: This could indicate that the cell line is extremely sensitive to the combination, or it could be a sign of non-specific toxicity.
-
Troubleshooting Steps:
-
Re-evaluate dose ranges: Perform single-agent dose-response curves for each drug on your specific cell line to accurately determine the IC50 (half-maximal inhibitory concentration) for each. Your combination doses should be centered around the IC50 values.
-
Check for solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Assess cell health: Before plating for the experiment, ensure your cells are healthy, in the logarithmic growth phase, and have a high viability.
-
Reduce incubation time: It's possible the current incubation time is too long. Consider a shorter time point for your viability assay.
-
Q6: I am not observing a synergistic effect between this compound and my drug of interest. What are the possible reasons?
A6: A lack of synergy can be due to several factors, from the biological context to the experimental setup.
-
Troubleshooting Steps:
-
Review the mechanism of action: Ensure there is a strong biological rationale for the expected synergy between this compound and the partner drug in your chosen cell line. The targeted pathways may not be co-dependent in that specific context.
-
Analyze the dose-response curves: The synergy, or lack thereof, can be dose-dependent. Ensure you have tested a wide enough range of concentrations for both drugs.
-
Consider a different synergy model: The Chou-Talalay (Combination Index) and Bliss Independence models are based on different assumptions.[2][10][11] If you are using one, consider re-analyzing your data with the other. The Bliss model is often more suitable when drugs have independent mechanisms of action.[11]
-
Use a different cell line: The synergistic effect may be cell-type specific. Testing the combination in a panel of cell lines is recommended.
-
Q7: My experimental results for the combination studies show high variability between replicates. How can I improve consistency?
A7: High variability can obscure real biological effects.
-
Troubleshooting Steps:
-
Standardize cell plating: Ensure a uniform number of viable cells are seeded in each well. Use a multichannel pipette for cell seeding and drug addition to minimize timing differences.
-
Automate liquid handling: If available, use automated liquid handlers for drug dilutions and additions to improve precision.
-
Check for edge effects: The outer wells of a microplate can be prone to evaporation, leading to altered drug concentrations. Consider not using the outermost wells for experimental data or ensure proper humidification of your incubator.
-
Increase the number of replicates: This can help to increase the statistical power of your experiment and provide a more reliable mean value.
-
Experimental Protocols
Protocol 1: Assessing Drug Synergy using the Chou-Talalay Combination Index (CI) Method
This method provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][12]
Methodology:
-
Single-Agent Dose-Response:
-
Plate cells at a predetermined optimal density in 96-well plates.
-
Prepare serial dilutions of this compound and the combination drug (Drug X) separately.
-
Treat cells with a range of concentrations for each drug individually (e.g., 8 concentrations, in triplicate).
-
Include vehicle-only controls.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS).
-
Calculate the IC50 for each drug.
-
-
Combination Dose-Response:
-
Prepare stock solutions of this compound and Drug X at a fixed molar ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1).
-
Create serial dilutions of this combination stock.
-
Treat cells with the serial dilutions of the drug combination (in triplicate).
-
Include single-agent controls at the corresponding concentrations present in the combination.
-
After the same incubation period, assess cell viability.
-
-
Data Analysis:
-
Convert cell viability data to "fraction affected" (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use software like CompuSyn or CalcuSyn to perform the Chou-Talalay analysis. The software will generate a Combination Index (CI) value for different Fa levels.
-
Protocol 2: Assessing Drug Synergy using the Bliss Independence Model
This model is based on the assumption that the two drugs act independently. Synergy is observed when the combination effect is greater than the predicted additive effect.[10][11][13]
Methodology:
-
Matrix Dose-Response:
-
Plate cells as described in Protocol 1.
-
Prepare a dose-response matrix. For example, use 6 concentrations of this compound and 6 concentrations of Drug X.
-
Treat the cells with each drug individually and with all possible combinations of the two drugs in the matrix.
-
Include vehicle-only controls.
-
After the incubation period, assess cell viability.
-
-
Data Analysis:
-
Calculate the fractional inhibition for each concentration of this compound alone (I_this compound) and Drug X alone (I_X).
-
The predicted fractional inhibition for the combination (I_predicted) under the Bliss Independence model is calculated as: I_predicted = I_this compound + I_X - (I_this compound * I_X)
-
Compare the observed fractional inhibition for each combination (I_observed) with the predicted value.
-
The "Excess over Bliss" is calculated as: Excess = I_observed - I_predicted.
-
A positive "Excess over Bliss" value indicates synergy. These values can be visualized as a 3D surface plot or a heatmap.
-
Data Presentation
Table 1: Example Data Summary for Chou-Talalay Combination Index (CI) Analysis (Note: This is illustrative data)
| Fraction Affected (Fa) | This compound (nM) | Drug X (nM) | Combination Index (CI) | Interpretation |
| 0.25 | 15 | 30 | 0.85 | Slight Synergy |
| 0.50 | 35 | 70 | 0.60 | Synergy |
| 0.75 | 80 | 160 | 0.45 | Strong Synergy |
| 0.90 | 150 | 300 | 0.30 | Very Strong Synergy |
Table 2: Example Data Summary for Bliss Independence Analysis (Excess over Bliss) (Note: This is illustrative data, presented as a heatmap would be derived from)
| This compound (nM) | Drug X (nM) | Observed Inhibition | Predicted Inhibition | Excess over Bliss | Interpretation |
| 20 | 50 | 0.45 | 0.35 | 0.10 | Synergy |
| 20 | 100 | 0.60 | 0.52 | 0.08 | Synergy |
| 40 | 50 | 0.65 | 0.58 | 0.07 | Synergy |
| 40 | 100 | 0.80 | 0.71 | 0.09 | Synergy |
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for assessing drug synergy.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for monitoring and combating resistance to combination kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 11. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LEQ506 Demonstrates Potential to Overcome Vismodegib Resistance in Preclinical Cancer Models
For Immediate Release
[City, State] – November 20, 2025 – In the evolving landscape of targeted cancer therapy, the emergence of resistance to frontline treatments remains a critical challenge. For cancers driven by the Hedgehog (Hh) signaling pathway, the Smoothened (SMO) inhibitor vismodegib has been a pivotal therapeutic, particularly in basal cell carcinoma (BCC). However, a significant portion of patients develop resistance, often driven by mutations in the SMO receptor. Preclinical data now suggests that LEQ506, another SMO inhibitor, may offer a promising alternative by effectively targeting vismodegib-resistant cancer cells.
This guide provides a detailed comparison of this compound and vismodegib, focusing on their efficacy against resistant cancer models, underlying mechanisms of action, and the experimental basis for these findings.
Mechanism of Action and Resistance
Both vismodegib and this compound are small molecule inhibitors that target SMO, a key transmembrane protein in the Hh signaling pathway.[1] Dysregulation of this pathway is a known driver in several cancers, including BCC and medulloblastoma.[2] Vismodegib binds to and inhibits SMO, thereby blocking downstream signaling and tumor growth.[2]
Resistance to vismodegib can arise through several mechanisms. The most common is the acquisition of mutations in the SMO gene that prevent vismodegib from binding effectively to its target.[3] One of the most well-characterized of these mutations is the D473H substitution.[3][4] Other resistance mechanisms include mutations in downstream components of the Hh pathway, such as Suppressor of fused (SUFU) and GLI2, or the activation of parallel signaling pathways that bypass the need for SMO activation.[5]
This compound, also a SMO antagonist, has been shown in preclinical studies to retain activity against certain vismodegib-resistant SMO mutations.[4][6]
Comparative Efficacy in Resistant Models
Preclinical studies have demonstrated the potential of this compound to overcome vismodegib resistance, particularly in the context of the SMO D473H mutation. In vitro assays have shown that while vismodegib's inhibitory activity is significantly diminished against the D473H mutant, this compound maintains its potency.
| Compound | Target | IC50 (Wild-Type SMO) | IC50 (SMO D473H Mutant) | Fold Change in Potency |
| Vismodegib | Smoothened (SMO) | ~20 nM[2] | >3000 nM[2] | >150-fold decrease |
| This compound | Smoothened (SMO) | Not specified | Not specified | No significant reduction[6] |
Table 1: Comparative in vitro efficacy of vismodegib and this compound against wild-type and D473H mutant Smoothened. Data compiled from multiple sources. The exact IC50 values for this compound were not available in the reviewed literature, but sources indicate maintained potency against the D473H mutant.
Signaling Pathways and Experimental Workflow
The Hedgehog signaling pathway and the experimental workflow for evaluating SMO inhibitors are depicted below.
Experimental Protocols
Generation of Vismodegib-Resistant Cell Lines
Vismodegib-resistant cell lines can be generated by continuous exposure of parental cancer cell lines to escalating concentrations of vismodegib.
-
Cell Culture: Parental cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines) are cultured in standard growth medium.
-
Initial Drug Exposure: Cells are treated with a low concentration of vismodegib (e.g., the IC20 concentration).
-
Dose Escalation: The concentration of vismodegib is gradually increased in a stepwise manner as cells develop resistance and resume proliferation.
-
Clonal Selection: Once cells are able to proliferate in a high concentration of vismodegib, single-cell cloning is performed to establish a homogenous resistant cell line.
-
Confirmation of Resistance: The resistance of the newly generated cell line is confirmed by determining the IC50 of vismodegib and comparing it to the parental cell line.
Gli-Luciferase Reporter Assay for SMO Activity
This assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the Gli transcription factor.
-
Cell Seeding: NIH/3T3 cells, or other suitable cells, are seeded in 96-well plates. These cells are often stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Transfection (if necessary): Cells are transfected with expression vectors for either wild-type SMO or a mutant SMO (e.g., D473H).
-
Drug Treatment: After 24 hours, the cells are treated with a range of concentrations of the SMO inhibitor (vismodegib or this compound).
-
Pathway Activation: The Hedgehog pathway is activated by treating the cells with a SMO agonist (e.g., SAG) or conditioned media containing the Sonic Hedgehog (Shh) ligand.
-
Lysis and Luminescence Reading: After a 24-48 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to generate dose-response curves and calculate IC50 values for each compound.
Conclusion
The available preclinical data suggests that this compound has the potential to be a valuable therapeutic option for patients with cancers that have developed resistance to vismodegib, particularly those with the SMO D473H mutation. By retaining its inhibitory activity against this common resistance mutation, this compound may offer a new line of defense against Hh pathway-driven malignancies. Further clinical investigation is warranted to validate these preclinical findings and to determine the safety and efficacy of this compound in a clinical setting.
Disclaimer: This document is intended for a scientific audience and is based on a review of publicly available preclinical research. It is not intended to provide medical advice.
Contact: [Insert Contact Information]
References
A Comparative Efficacy Analysis of LEQ506 and Sonidegib in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Smoothened (SMO) antagonists, LEQ506 (NVP-LEQ506) and sonidegib (Odomzo®), in the context of Hedgehog (Hh) signaling pathway inhibition. This analysis is based on publicly available preclinical and clinical data to inform research and drug development efforts.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma, when aberrantly activated.[1] Both this compound and sonidegib are small molecule inhibitors that target Smoothened (SMO), a key transmembrane protein in the Hh pathway.[2][3] By inhibiting SMO, these compounds block the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent tumor growth.[2] Sonidegib is an FDA-approved therapeutic for locally advanced BCC, while this compound has been evaluated in Phase I clinical trials.[3][4]
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib function as antagonists to the SMO receptor. In a quiescent state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus to induce the expression of target genes that promote cell proliferation and survival. This compound and sonidegib bind to SMO, preventing its activation and thereby suppressing the entire downstream signaling cascade.[2][5]
Preclinical Efficacy
In Vitro Data
Preclinical studies provide initial insights into the potency of these inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | Human SMO | Not Specified | 2 nM | [6] |
| Mouse SMO | Not Specified | 4 nM | [6] | |
| Smo D473H Mutant | Luciferase Assay | < 100 nM | [6] | |
| Sonidegib | Human SMO | Binding Assay | 2.5 nM | [7] |
| Mouse SMO | Binding Assay | 1.3 nM | [7] |
Table 1: In Vitro IC50 Values for this compound and Sonidegib.
This compound has demonstrated potent inhibition of both human and mouse SMO, with IC50 values in the low nanomolar range.[6] Notably, it has also shown efficacy against the D473H mutant of SMO, a mutation known to confer resistance to some SMO inhibitors.[6] Sonidegib also exhibits high potency against both human and mouse SMO, with comparable low nanomolar IC50 values.[7]
Furthermore, in a human cell line (HEPM), this compound inhibited Hedgehog signaling, as measured by the amount of GLI1 mRNA, with an IC50 approximately 6-fold lower than a reference compound.[6] It consistently decreased GLI1 mRNA by about 70% to 80%.[6] Sonidegib has also been shown to significantly downregulate GLI1 expression in primary CD34+ chronic myeloid leukemia (CML) cells at concentrations of 10 nM and 100 nM.[7]
In Vivo Data
In vivo studies in animal models provide further evidence of anti-tumor activity.
| Compound | Model | Dosage | Outcome | Reference |
| This compound | Xenografted mouse model | Not Specified | Prevented tumor proliferation | [8] |
| Sonidegib | Ptch+/-p53-/- medulloblastoma allograft mouse model | 5 mg/kg/day | 33% tumor growth inhibition (T/C value) | [7] |
| 10 mg/kg/day | 51% tumor regression | [7] | ||
| 20 mg/kg/day | 83% tumor regression | [7] |
Table 2: In Vivo Efficacy of this compound and Sonidegib.
This compound was effective in preventing tumor proliferation in a xenografted mouse model.[8] Sonidegib demonstrated dose-dependent antitumor activity in a medulloblastoma allograft mouse model, with higher doses leading to significant tumor regression.[7]
Clinical Efficacy of Sonidegib: The BOLT Study
The efficacy and safety of sonidegib were extensively evaluated in the pivotal Phase II, randomized, double-blind BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) study. This study enrolled patients with locally advanced basal cell carcinoma (laBCC) not amenable to curative surgery or radiotherapy, and metastatic basal cell carcinoma (mBCC).
| Indication | Dosage | Efficacy Endpoint | Result (Central Review) | Follow-up | Reference |
| laBCC | 200 mg daily | Objective Response Rate (ORR) | 56.1% | 30 months | |
| Median Duration of Response (DOR) | 26.1 months | 30 months | |||
| 2-year Overall Survival (OS) Rate | 93.2% | 30 months | |||
| mBCC | 200 mg daily | Objective Response Rate (ORR) | 7.7% | 30 months | |
| Median Duration of Response (DOR) | 24.0 months | 30 months | |||
| 2-year Overall Survival (OS) Rate | 69.3% | 30 months |
Table 3: Key Efficacy Outcomes of Sonidegib (200 mg) from the BOLT Study (30-month analysis).
The BOLT study demonstrated that sonidegib at a dose of 200 mg daily has a favorable risk-benefit profile and provides durable tumor responses in patients with laBCC. While the objective response rate was lower in the mBCC cohort, a high disease control rate was observed.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of SMO inhibitors.
Radioligand Binding Assay for SMO
This assay is used to determine the binding affinity of a compound to the SMO receptor.
References
- 1. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular pathways: novel approaches for improved therapeutic targeting of Hedgehog signaling in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
LEQ506 Demonstrates Potent Activity Against Drug-Resistant SMO D473H Mutations
For Immediate Release
A comprehensive analysis of preclinical data reveals that LEQ506, a next-generation Smoothened (SMO) inhibitor, effectively targets the clinically significant D473H mutation, a common mechanism of resistance to first-generation Hedgehog (Hh) pathway inhibitors. This guide provides a comparative overview of this compound's activity against this mutation relative to other SMO inhibitors, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
The Hedgehog signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers, including basal cell carcinoma and medulloblastoma.[1][2] Small molecule inhibitors targeting the G protein-coupled receptor SMO have shown clinical efficacy; however, the emergence of acquired resistance, frequently through mutations in the SMO gene, presents a significant therapeutic challenge.[3][4] The D473H mutation is a well-characterized resistance mutation that diminishes the binding affinity of first-generation inhibitors like vismodegib.[3][5]
This compound has been specifically designed to overcome this resistance.[3][6] Preclinical studies demonstrate its robust and sustained inhibitory activity against the D473H SMO mutant, setting it apart from earlier inhibitors.[7]
Comparative Efficacy of SMO Inhibitors
The following tables summarize the in vitro activity of this compound and other SMO inhibitors against both wild-type (WT) and the D473H mutant SMO. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.
Table 1: Inhibitory Activity of SMO Antagonists in a [35S]GTPγS Binding Assay
| Compound | SMO WT pIC50 | SMO D473H pIC50 |
| This compound | 7.6 | 7.5 |
| Vismodegib (GDC-0449) | 7.9 | < 5.0 |
| Sonidegib (LDE-225) | 8.0 | 5.8 |
| TAK-441 | 7.9 | 7.8 |
| IPI-926 (Saridegib) | 7.0 | 6.9 |
| CUR-61414 | 6.1 | 6.2 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data sourced from[7].
Table 2: Inhibitory Activity of SMO Antagonists in a Gli-Luciferase Reporter Assay
| Compound | SMO WT IC50 (nM) | SMO D473H IC50 (nM) | Fold Change in IC50 (D473H/WT) |
| This compound | 23.46 | 24.55 | ~1 |
| Vismodegib (GDC-0449) | 21.63 | 326.8 | ~15 |
| TAK-441 | Not Reported | 79 | Not Applicable |
| HH-13 | Not Reported | 86 | Not Applicable |
| HH-20 | Not Reported | 174 | Not Applicable |
Data for this compound and Vismodegib from[8]. Data for TAK-441 from[1]. Data for HH-13 and HH-20 from[4].
These data clearly illustrate that while first-generation inhibitors like vismodegib and sonidegib experience a significant loss of potency against the D473H mutation, this compound maintains its inhibitory activity, with a fold change in IC50 of approximately 1.[7][8] This suggests that this compound can effectively suppress Hedgehog pathway signaling in tumors harboring this resistance mutation. Other second-generation inhibitors, such as TAK-441, also demonstrate efficacy against the D473H mutant.[1]
Experimental Methodologies
The data presented in this guide are derived from established preclinical assays designed to measure the activity of SMO inhibitors.
[35S]GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. A decrease in [35S]GTPγS binding in the presence of an inhibitor indicates antagonism of the SMO receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing either wild-type SMO or the D473H SMO mutant.
-
Assay Reaction: Membranes are incubated with the test compound, GDP, and [35S]GTPγS.
-
Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves are generated to determine the pIC50 values.
Gli-Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the Gli proteins, which are downstream effectors of the Hedgehog signaling pathway. Inhibition of SMO leads to a decrease in Gli-mediated transcription of a luciferase reporter gene.[2][9]
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line, such as NIH/3T3 or HEK293T, is co-transfected with a Gli-responsive luciferase reporter plasmid and a plasmid expressing either wild-type SMO or the D473H SMO mutant.[4][5] A constitutively expressed Renilla luciferase plasmid is often included for normalization.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the SMO inhibitor.
-
Pathway Activation: The Hedgehog pathway is activated, typically using a SMO agonist like SAG (Smoothened Agonist) or by using cell lines with a constitutively active pathway.[2]
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.[9]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50 values are calculated from the dose-response curves.[2]
Hedgehog Signaling Pathway and SMO Inhibition
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on SMO, allowing SMO to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation and survival.[10][11] In the context of cancer, mutations that inactivate PTCH1 or activate SMO can lead to ligand-independent pathway activation.[10]
SMO inhibitors, including this compound, act by binding to the SMO receptor and preventing its activation, thereby blocking the downstream signaling cascade.[12] The D473H mutation is located in the drug-binding pocket of SMO and sterically hinders the binding of first-generation inhibitors.[3] this compound's chemical structure allows it to effectively bind to and inhibit the D473H mutant, thus overcoming this resistance mechanism.[3]
Caption: The Hedgehog signaling pathway and the differential activity of this compound and Vismodegib on wild-type and D473H mutant SMO.
Caption: A generalized workflow for the Gli-luciferase reporter assay used to assess SMO inhibitor activity.
Conclusion
References
- 1. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smoothened Mutation Confers Resistance to a Hedgehog Pathway Inhibitor in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
Validating the Specificity of LEQ506 for the Smoothened Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LEQ506, a second-generation Smoothened (Smo) antagonist, with other inhibitors, focusing on the validation of its specificity for the Smoothened receptor. The objective is to present experimental data and methodologies to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] The G protein-coupled receptor (GPCR) Smoothened (Smo) is the central signal transducer of this pathway.[1][2][3] In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo.[1][2] Binding of the Hh ligand to Ptch relieves this inhibition, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli family transcription factors and the expression of Hh target genes.[1][2] Dysregulation of the Hh pathway, often due to mutations in Ptch or activating mutations in Smo, is implicated in various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making Smo an attractive therapeutic target.[3][4][5]
This compound is an orally bioavailable, small-molecule antagonist of Smoothened.[6] As a second-generation inhibitor, it has demonstrated potential to overcome resistance to first-generation drugs.[7][8] Validating the specificity of this compound is critical to ensure that its therapeutic effects are mediated through the intended target and to minimize off-target effects that could lead to unforeseen side effects.[9]
Comparative Analysis of Smoothened Inhibitors
The development of Smoothened inhibitors has evolved to address challenges such as acquired resistance. This compound is positioned as a potent and selective antagonist with a favorable pharmacokinetic profile.[7][10]
| Inhibitor Class | Compound Name(s) | Key Characteristics | Known Resistance Mutations |
| First-Generation | Vismodegib (GDC-0449), Sonidegib (LDE-225) | FDA-approved for certain cancers.[5][7] | SMO-D473H mutation confers resistance.[5][7] |
| Second-Generation | This compound (NVP-LEQ506) , Saridegib (IPI-926), Glasdegib (PF-04449913), Taladegib (LY2940680) | Designed to have improved potency, pharmacokinetics, and/or activity against resistant mutants.[7][10][11] this compound shows efficacy against the SMO-D473H mutation and good blood-brain barrier penetration.[7] | Some second-generation inhibitors are designed to be effective against mutations resistant to first-generation drugs.[5] |
| Natural Product | Cyclopamine | A naturally occurring teratogen that was instrumental in understanding the Hh pathway; not used clinically due to poor properties.[3][10] |
Experimental Protocols for Validating Specificity
To ascertain the specificity of this compound for the Smoothened receptor, a series of in vitro and in vivo experiments are typically performed. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the Smoothened receptor and compare it to other receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor (or other target receptors for counter-screening).
-
Radioligand: A radiolabeled Smoothened ligand, such as [³H]-Cyclopamine or a specific radiolabeled antagonist, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Detection: The amount of bound radioligand is quantified using scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the inhibition constant (Ki) of this compound for the Smoothened receptor.
Cellular Functional Assays
Objective: To measure the functional inhibition of Smoothened-mediated signaling by this compound in a cellular context.
Methodology:
-
Cell Line: A cell line responsive to Hedgehog signaling, such as NIH/3T3 cells or Shh-LIGHT2 cells (which contain a Gli-responsive luciferase reporter), is used.
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist (e.g., SAG) or a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound.
-
Reporter Gene Assay: In Shh-LIGHT2 cells, the luciferase activity is measured as a readout of Gli-dependent transcription.
-
Target Gene Expression Analysis: In NIH/3T3 cells, the expression of Hh target genes, such as Gli1 and Ptch1, is quantified using quantitative real-time PCR (qRT-PCR) or western blotting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting Hh pathway activity.
Off-Target Screening
Objective: To assess the activity of this compound against a panel of other receptors, kinases, and enzymes to identify potential off-target interactions.
Methodology:
-
Panel Screening: this compound is screened against a broad panel of targets, such as the Frizzled family of receptors (which are structurally related to Smoothened), other GPCRs, and a comprehensive kinase panel.[12]
-
Assay Formats: A variety of assay formats are used depending on the target class, including radioligand binding assays for receptors and enzymatic assays for kinases.
-
Data Interpretation: Significant inhibition (typically >50% at a high concentration, e.g., 10 µM) of any off-target protein warrants further investigation with dose-response studies to determine the IC50 or Ki for the off-target interaction. A large window between the on-target potency (for Smo) and any off-target activity is indicative of high specificity.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for validating the specificity of this compound.
Conclusion
This compound represents a promising second-generation Smoothened inhibitor with the potential to address clinical resistance observed with earlier drugs. The validation of its specificity through a rigorous combination of binding, functional, and broad panel off-target screening is paramount. The experimental protocols outlined in this guide provide a framework for researchers to objectively assess the selectivity of this compound and compare its performance against other Smoothened antagonists. This comprehensive evaluation is essential for advancing our understanding of its mechanism of action and for its continued development as a targeted cancer therapeutic.
References
- 1. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoothened - Wikipedia [en.wikipedia.org]
- 4. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roughing up Smoothened - ChemistryViews [chemistryviews.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First vs. Second-Generation SMO Inhibitors in Oncology Research
A deep dive into the evolution of Hedgehog pathway blockade, comparing the pioneering first-generation inhibitors with their successors designed to overcome clinical resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive performance comparison, supported by experimental data and detailed methodologies.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the formation and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[1] The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway, making it a prime therapeutic target.[2] This has led to the development of SMO inhibitors, which are broadly categorized into first and second generations.
First-generation SMO inhibitors, such as vismodegib and sonidegib, were groundbreaking in cancer therapy, offering an effective treatment for patients with advanced BCC.[3][4] However, their long-term efficacy is often hampered by the development of drug resistance.[5] This clinical challenge paved the way for second-generation SMO inhibitors, including glasdegib and taladegib, which were engineered to address the shortcomings of their predecessors, particularly resistance mediated by SMO mutations.[6][7]
Performance Comparison of SMO Inhibitors
The following tables summarize the quantitative data comparing the in vitro potency, clinical efficacy, and pharmacokinetic profiles of first and second-generation SMO inhibitors.
Table 1: In Vitro Potency (IC50, nM)
| Inhibitor | Generation | Target | Assay Type | Wild-Type SMO (IC50, nM) | SMO D473H Mutant (IC50, nM) | Key Findings |
| Vismodegib | First | SMO | BODIPY-cyclopamine binding | 3[5] | >60,000[2] | High affinity for wild-type SMO, but ineffective against the common D473H resistance mutation.[2][7] |
| Sonidegib | First | SMO | BODIPY-cyclopamine binding | 1.3 (mouse), 2.5 (human)[2] | Ineffective | Potent and selective for wild-type SMO; however, cross-resistance with vismodegib is observed.[5] |
| Taladegib | Second | SMO | Not Specified | Potent | Effective[7] | Demonstrates efficacy against the SMO-D473H mutation, a key mechanism of resistance to first-generation inhibitors.[7] |
| Glasdegib | Second | SMO | Not Specified | Potent | Not Specified | A potent and selective SMO inhibitor.[8] |
| HH-13 | Second | SMO | Gli1-luciferase reporter | <100 | <200 | Potently targets both naïve and drug-resistant (SMO-D473H) SMO.[2][9] |
| HH-20 | Second | SMO | Gli1-luciferase reporter | <100 | <200 | Similar to HH-13, overcomes SMO-D473H mediated resistance.[2][9] |
Note: IC50 values represent the concentration of an inhibitor required to block 50% of a specific biological activity. A lower IC50 value generally indicates higher potency. Data is compiled from various preclinical studies and direct head-to-head comparisons under identical experimental conditions may not be available.
Table 2: Clinical Efficacy in Advanced Basal Cell Carcinoma (aBCC)
| Inhibitor | Generation | Clinical Trial | Objective Response Rate (ORR) - Locally Advanced BCC | Objective Response Rate (ORR) - Metastatic BCC |
| Vismodegib | First | ERIVANCE[7] | 47.6% | 33.3% |
| Sonidegib | First | BOLT[7] | 43% (200 mg dose) | 15% (200 mg dose) |
| Glasdegib | Second | BRIGHT 1003 (in AML) | Not applicable for BCC | Approved for Acute Myeloid Leukemia (AML) in combination with low-dose cytarabine.[6] |
Note: ORR indicates the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period. Clinical trial data for second-generation inhibitors in aBCC is less mature than for first-generation agents.
Table 3: Pharmacokinetic Profiles
| Inhibitor | Generation | Time to Peak Plasma Concentration | Steady State |
| Vismodegib | First | ~2 days[8] | ~21 days[8] |
| Sonidegib | First | 2-4 hours[8] | ~17 weeks[8] |
| Glasdegib | Second | Not Specified | Not Specified |
| Taladegib | Second | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow.
References
- 1. BODIPY-Cyclopamine binding assay, FACS and microscopy [bio-protocol.org]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 8. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to LEQ506 and Other Hedgehog Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the second-generation Smoothened (SMO) inhibitor, LEQ506, with other Hedgehog (Hh) pathway inhibitors, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document aims to be an objective resource for understanding the evolving landscape of Hh-targeted therapies.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2][3] This has led to the development of Hh pathway inhibitors, primarily targeting the G protein-coupled receptor Smoothened (SMO).[3] First-generation SMO inhibitors, such as vismodegib and sonidegib, have shown clinical efficacy; however, the emergence of drug resistance, often through mutations in the SMO receptor, presents a significant clinical challenge.[4]
This compound is an orally bioavailable, small-molecule SMO antagonist that has been developed to address the limitations of earlier inhibitors.[5] This guide will delve into the cross-resistance profiles of this compound and its counterparts, presenting key experimental findings in a structured format to facilitate direct comparison.
Quantitative Comparison of Inhibitor Potency
A critical measure of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. In the context of Hh pathway inhibitors, lower IC50 values indicate higher potency. The development of resistance is often characterized by a significant increase in the IC50 value of a drug against a mutated target protein compared to the wild-type (WT) protein.
The following table summarizes the reported potency of this compound and other SMO inhibitors against both wild-type SMO and the clinically significant vismodegib-resistant SMO D473H mutant. The data is presented as pIC50, which is the negative logarithm of the IC50 value in molar concentration (pIC50 = -log10(IC50)). A higher pIC50 value corresponds to a lower IC50 and thus greater potency.
| Compound | pIC50 (Wild-Type SMO) | pIC50 (SMO D473H Mutant) | Fold Change in Potency |
| This compound | 7.9 | 7.8 | ~1.3 |
| Vismodegib | 8.1 | 5.5 | ~398 |
| Sonidegib (LDE-225) | 8.3 | 6.2 | ~126 |
| Saridegib (IPI-926) | 7.7 | 7.6 | ~1.3 |
| Taladegib (LY2940680) | 8.2 | 8.1 | ~1.3 |
| TAK-441 | 8.1 | 8.0 | ~1.3 |
| BMS-833923 | 7.8 | 7.7 | ~1.3 |
| PF-5274857 | 8.0 | 6.1 | ~79 |
| CUR-61414 | 6.1 | 6.0 | ~1.3 |
Data adapted from a study assessing SMO antagonist activity. A smaller fold change indicates less impact of the mutation on the inhibitor's potency.
As the data indicates, the SMO D473H mutation, a common mechanism of acquired resistance to vismodegib and sonidegib, has a significantly detrimental effect on the potency of these first-generation inhibitors.[6] In contrast, this compound, along with other second-generation inhibitors like saridegib and taladegib, retains its high potency against this resistant mutant, demonstrating its potential to overcome this specific resistance mechanism.[7] Structural studies suggest that the D473H mutation disrupts the hydrogen bond network critical for the binding of sonidegib, while this change does not negatively impact the binding of this compound.[8]
It is important to note that other mechanisms of resistance to SMO inhibitors have been identified, including mutations in downstream components of the Hh pathway, such as SUFU and GLI2, and the activation of bypass signaling pathways.[4][9] For instance, expression of G12V-mutated HRAS or V600E-mutated BRAF has been shown to induce resistance to this compound in medulloblastoma cells.[8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of cross-resistance studies, detailed experimental methodologies are essential. Below are representative protocols for key experiments in this field.
Generation of SMO-Mutant Expressing Cell Lines
This protocol describes the generation of stable cell lines expressing either wild-type or mutant SMO, which are fundamental tools for in vitro cross-resistance studies.
-
Plasmid Construction: Site-directed mutagenesis is used to introduce the desired mutation (e.g., D473H) into a mammalian expression vector containing the full-length coding sequence of human SMO. Successful mutagenesis is confirmed by DNA sequencing.
-
Cell Culture: A suitable host cell line, such as HEK293T or NIH/3T3 cells, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 6-well plates and transfected with the wild-type or mutant SMO expression plasmids using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, the culture medium is replaced with a medium containing a selection antibiotic (e.g., G418 or puromycin) at a pre-determined optimal concentration.
-
Clonal Expansion: The medium is replaced every 3-4 days until resistant colonies are visible. Individual colonies are then isolated, expanded, and screened for the stable expression of the SMO protein by Western blotting.
Luciferase Reporter Assay for Hh Pathway Activity
This assay is a common method to quantify the activity of the Hh signaling pathway and assess the inhibitory effect of different compounds.
-
Cell Seeding: Stable SMO-expressing cells (wild-type or mutant) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Co-transfection: Cells are co-transfected with a Gli-responsive luciferase reporter plasmid (containing multiple Gli binding sites upstream of a minimal promoter driving firefly luciferase expression) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with a fresh medium containing serial dilutions of the SMO inhibitors (e.g., this compound, vismodegib) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a defined period, typically 24-48 hours.
-
Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The normalized data is then used to generate dose-response curves, and IC50 values are calculated using non-linear regression analysis.
Visualizing the Landscape of Hh Signaling and Resistance
To provide a clearer understanding of the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing inhibitor resistance.
Caption: The canonical Hedgehog signaling pathway.
Caption: Workflow for assessing SMO inhibitor cross-resistance.
Conclusion
The emergence of resistance to first-generation Hedgehog pathway inhibitors has necessitated the development of novel therapeutic strategies. This compound has demonstrated significant promise in overcoming resistance mediated by the common SMO D473H mutation, a key liability for drugs like vismodegib and sonidegib. The quantitative data presented in this guide highlights the retained potency of this compound against this clinically relevant mutant. However, the landscape of resistance is complex, with multiple mechanisms that can lead to treatment failure. Continued research into the cross-resistance profiles of this compound and other next-generation inhibitors against a broader array of resistance mechanisms is crucial for optimizing their clinical application and improving patient outcomes in Hedgehog-driven cancers.
References
- 1. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 9. researchgate.net [researchgate.net]
LEQ506 Demonstrates Superior Efficacy in Tumors Resistant to First-Generation Hedgehog Pathway Inhibitors
For Immediate Release
Basel, Switzerland – November 20, 2025 – New preclinical data highlights the significant potential of LEQ506, a next-generation Smoothened (SMO) inhibitor, in overcoming resistance to first-generation Hedgehog (Hh) pathway inhibitors such as vismodegib and sonidegib. The findings demonstrate that this compound maintains potent activity against clinically relevant SMO mutations that render earlier inhibitors ineffective, offering a promising therapeutic alternative for patients with resistant tumors.
Resistance to first-generation SMO inhibitors is a significant clinical challenge, frequently driven by acquired mutations in the SMO receptor, most notably the D473H mutation.[1][2] This mutation alters the drug-binding pocket, reducing the efficacy of existing treatments.[1][2] this compound has been specifically designed to effectively bind to and inhibit these mutated forms of the SMO protein.
Comparative Efficacy of this compound in Resistant Models
In vitro studies have demonstrated the superior potency of this compound in cell lines harboring the SMO D473H resistance mutation. In a GLI1-luciferase reporter assay using C3H10T1/2 cells transfected with the SMO-D473H mutant, this compound exhibited a half-maximal inhibitory concentration (IC50) of 96 nM, indicating high potency.[3] In stark contrast, the first-generation inhibitor vismodegib (GDC-0449) was largely inactive against this mutation, with an IC50 value greater than 60 µM.[1]
| Compound | Target | Cell Line | Assay | IC50 Value |
| This compound | SMO-D473H | C3H10T1/2 | GLI1-Luciferase Reporter | 96 nM [3] |
| Vismodegib (GDC-0449) | SMO-WT | 293T | GLI1-Luciferase Reporter | 76 nM[1] |
| Vismodegib (GDC-0449) | SMO-D473H | 293T | GLI1-Luciferase Reporter | >60 µM[1] |
| Sonidegib (NVP-LDE225) | SMO-WT | Mouse Cells | Hh-Signaling Inhibition | Low nM[4] |
| Sonidegib (NVP-LDE225) | Resistant Medulloblastoma Cells | Cell Growth | >20 µM[4] |
Furthermore, preclinical in vivo studies have shown that this compound effectively prevents tumor proliferation in xenograft mouse models bearing tumors with the SMO-D473H mutation.[2] While specific quantitative data on tumor growth inhibition from these studies are not yet publicly available, the results underscore the potential of this compound to overcome resistance in a complex biological system.
Mechanism of Action and Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and can be aberrantly reactivated in various cancers, including basal cell carcinoma and medulloblastoma, driving tumor growth.[2] First-generation inhibitors block the SMO protein, a key transducer in this pathway. However, mutations like D473H in SMO lead to conformational changes that prevent these drugs from binding effectively, thus reactivating the pathway and leading to tumor progression.
This compound's chemical structure allows it to bind effectively to the mutated SMO protein, overcoming the resistance mechanism. By inhibiting the mutated SMO, this compound effectively suppresses the downstream signaling cascade, leading to the inhibition of Gli transcription factors and the downregulation of target genes essential for tumor growth and survival.
References
- 1. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating LEQ506's On-Target Effects Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LEQ506 is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers, making SMO an attractive therapeutic target. This guide provides a framework for validating the on-target effects of this compound by analyzing downstream gene expression changes and compares its expected performance with other SMO inhibitors.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In cancer, aberrant activation of this pathway can lead to uncontrolled cell proliferation and tumor growth. This compound functions by binding to the SMO receptor, preventing its activation and thereby inhibiting the downstream signaling cascade. This ultimately leads to the suppression of target gene expression responsible for cell growth and survival.
Figure 1. Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Expected On-Target Gene Expression Changes
Treatment with this compound is expected to downregulate the expression of genes that are positively regulated by the Hedgehog pathway. Based on studies of other SMO inhibitors like vismodegib and sonidegib, a common set of target genes can be monitored to confirm the on-target effects of this compound. While direct, publicly available gene expression data for this compound is limited, the mechanism of action strongly suggests a similar profile to other drugs in its class.
| Gene Symbol | Gene Name | Expected Change with this compound | Function in Hh Pathway/Cancer | References |
| GLI1 | GLI Family Zinc Finger 1 | Downregulation | Key transcription factor and a direct target of the Hh pathway; its expression is a hallmark of pathway activation. | [3][4][5] |
| PTCH1 | Patched 1 | Downregulation | A receptor for the Hedgehog ligand and a transcriptional target of GLI1, acting in a negative feedback loop. | [3] |
| CCND1 | Cyclin D1 | Downregulation | A cell cycle regulator, its upregulation by Hh signaling promotes cell proliferation. | [4] |
| MYC | MYC Proto-Oncogene | Downregulation | A proto-oncogene involved in cell cycle progression and proliferation, often upregulated by Hh signaling. | |
| BCL2 | BCL2 Apoptosis Regulator | Downregulation | An anti-apoptotic protein, its expression can be promoted by the Hh pathway, contributing to cell survival. | |
| IGFBP6 | Insulin Like Growth Factor Binding Protein 6 | Upregulation | Identified as a gene with low expression in cancers sensitive to SMO inhibitors. | [4] |
Note: The expected changes are based on the known mechanism of SMO inhibition. Experimental validation is required to confirm these effects for this compound specifically.
Comparison with Alternative SMO Inhibitors
This compound belongs to a class of SMO inhibitors that includes FDA-approved drugs such as vismodegib and sonidegib. While all these molecules share the same primary target, they may exhibit differences in potency, specificity, and off-target effects, which can be reflected in their gene expression profiles.
| Feature | This compound | Vismodegib | Sonidegib |
| Primary Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| Approval Status | Investigational | Approved for Basal Cell Carcinoma | Approved for Basal Cell Carcinoma |
| Reported On-Target Gene Expression Effect | Expected to downregulate Hh target genes | Downregulation of GLI1 expression observed in clinical trials. | Downregulation of GLI1 expression observed in clinical trials.[3] |
| Potential Advantages | Efficacy in a cell line with a SMO mutation (D473H) has been reported.[6] | First-in-class approved SMO inhibitor. | Efficacious in treating advanced basal cell carcinoma.[7] |
Experimental Protocol: Gene Expression Analysis of this compound-Treated Cancer Cells via RNA-Sequencing
This protocol outlines a typical workflow for assessing the on-target effects of this compound on a cancer cell line with a constitutively active Hedgehog pathway.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a medulloblastoma or basal cell carcinoma line with a PTCH1 mutation) under standard conditions.
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
2. RNA Extraction:
-
Harvest cells at each time point and concentration.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).[8]
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA using a standard protocol (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or Salmon.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and vehicle-treated samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis to determine if the differentially expressed genes are enriched in the Hedgehog signaling pathway and other relevant biological processes.
Figure 2. Experimental workflow for gene expression analysis of this compound-treated cells.
Conclusion
Validating the on-target effects of this compound through gene expression analysis is a critical step in its preclinical and clinical development. By demonstrating the expected downregulation of Hedgehog pathway target genes, researchers can confirm its mechanism of action and differentiate its profile from other SMO inhibitors. The provided experimental framework offers a robust approach to generate the necessary data to support the continued development of this compound as a targeted cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preclinical Showdown: LEQ506 and Taladegib in the Fight Against Cancer
In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a promising strategy for tumors dependent on this critical developmental pathway. Among these inhibitors, LEQ506 and taladegib (formerly LY2940680) have been the subject of preclinical investigation. Both molecules are potent antagonists of the Smoothened (Smo) receptor, a key transducer of the Hh signal. This guide provides a comparative overview of their preclinical performance in various cancer models, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and taladegib exert their anti-cancer effects by disrupting the canonical Hedgehog signaling pathway. In a normal state, the Patched (PTCH) receptor inhibits the activity of Smo. The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing Smo to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that drive cell proliferation and survival. In many cancers, aberrant activation of this pathway, often due to mutations in PTCH or Smo, leads to uncontrolled cell growth. This compound and taladegib act by directly binding to and inhibiting Smo, thereby blocking the downstream signaling cascade.
Figure 1: Hedgehog Signaling Pathway and points of intervention for this compound and taladegib.
In Vitro Efficacy: A Glimpse into Cellular Potency
Direct head-to-head in vitro comparisons of this compound and taladegib are limited in publicly available literature. However, data from separate studies provide insights into their respective potencies.
| Compound | Assay Type | Cell Line/System | IC50 |
| This compound | TM3-Gli-Luciferase Reporter Assay | - | 2.7 nM |
| Smoothened Binding Assay (mouse) | - | 5 nM | |
| Taladegib | Cell Viability Assay | Daoy (Medulloblastoma) | 0.79 µM |
| Hedgehog Pathway Inhibition | - | 4.56 - 7.64 nM | |
| Resistant Smoothened Mutant (SmoD473H) Inhibition | 400 nM |
Table 1: Summary of In Vitro Activity
It is important to note that the different assay types measure different endpoints. The Gli-luciferase reporter assay and Smoothened binding assay measure direct target engagement and pathway inhibition, while the cell viability assay measures the downstream effect on cancer cell survival. The lower nanomolar IC50 values for this compound in reporter and binding assays suggest very potent target engagement. Taladegib also demonstrates potent Hedgehog pathway inhibition in the low nanomolar range. Notably, taladegib retains activity against the SmoD473H mutant, a mutation known to confer resistance to some Smoothened inhibitors, albeit at a higher concentration.
In Vivo Performance: Tumor Growth Inhibition in Preclinical Models
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | Medulloblastoma Xenograft | Information not publicly available | Second-generation Smo inhibitor with preclinical in vivo activity. |
| Taladegib | Ptch+/- Medulloblastoma Allograft | 50 mg/kg, oral, daily for 14 days | Reduced tumor growth. |
Table 2: Summary of In Vivo Efficacy
Taladegib has been shown to inhibit tumor growth in a Ptch+/- medulloblastoma allograft model. Information regarding the specific tumor growth inhibition percentage for this compound in medulloblastoma xenografts is not detailed in the available public literature, though it is described as a second-generation inhibitor with in vivo activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are essential.
In Vitro Assays
TM3-Gli-Luciferase Reporter Assay (for this compound):
This assay is used to measure the inhibition of the Hedgehog signaling pathway.
-
Cell Culture: Mouse embryonic fibroblast cells (TM3) stably transfected with a Gli-responsive luciferase reporter construct are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist or conditioned media containing a Hedgehog ligand.
-
Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the inhibitor indicates its potency in blocking the pathway.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.
Cell Viability Assay (for Taladegib):
This assay assesses the effect of the compound on cancer cell proliferation and survival.
-
Cell Seeding: Daoy medulloblastoma cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of taladegib for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays measure metabolic activity or ATP content, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and IC50 values are determined by plotting cell viability against the log concentration of taladegib.
In Vivo Xenograft Studies
Medulloblastoma Xenograft Model:
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Figure 2: General workflow for a preclinical in vivo xenograft study.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Medulloblastoma cells (e.g., Daoy) or patient-derived xenograft (PDX) fragments are implanted subcutaneously or orthotopically (into the cerebellum) of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The test compound (this compound or taladegib) is administered to the treatment group via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.
Conclusion
Both this compound and taladegib are potent inhibitors of the Hedgehog signaling pathway with demonstrated preclinical activity in cancer models, particularly medulloblastoma. This compound exhibits very high potency in target engagement and pathway inhibition assays. Taladegib also shows potent pathway inhibition and has the additional feature of activity against a known resistance mutation in Smo.
The lack of direct comparative studies makes it challenging to definitively declare one compound superior to the other in a preclinical setting. The choice between these or other Smoothened inhibitors for further development would likely depend on a variety of factors including their complete preclinical efficacy profiles across multiple models, safety and toxicity data, and pharmacokinetic properties. The data presented here provides a foundational comparison for researchers and drug development professionals interested in this class of targeted therapies. Further head-to-head preclinical studies would be invaluable for a more conclusive comparison of their therapeutic potential.
A Head-to-Head Comparison of LEQ506 and Other Smoothened Antagonists in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Smoothened (SMO) antagonist LEQ506 with other notable inhibitors of the Hedgehog signaling pathway. This document synthesizes experimental data on their performance, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Smoothened (SMO) is a critical transducer of the Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB), making SMO a key target for anti-cancer therapies.[1][2] this compound is an orally bioavailable, small-molecule SMO antagonist that has demonstrated potential in preclinical studies.[3] This guide provides a comparative analysis of this compound against other SMO inhibitors such as vismodegib, sonidegib, and others, to aid in the evaluation of its therapeutic potential.
The Hedgehog Signaling Pathway and the Mechanism of SMO Antagonists
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits SMO, keeping the pathway inactive. Upon ligand binding, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1][2] SMO antagonists, including this compound, work by directly binding to the SMO receptor, thereby preventing its activation and suppressing the downstream signaling cascade.[3]
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound and other SMO antagonists.
Comparative In Vitro Efficacy of Smoothened Antagonists
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following tables summarize the comparative in vitro efficacy of this compound and other SMO antagonists across various assays.
Table 1: Comparative pIC50 Values of SMO Antagonists in a GLI1 mRNA Quantification Assay
This assay measures the ability of the antagonists to inhibit the SHH-induced expression of GLI1 mRNA, a downstream target of the Hedgehog pathway, in DAOY medulloblastoma cells.[4]
| Compound | pIC50 (M) |
| This compound | 8.8 |
| Vismodegib (GDC-0449) | 8.7 |
| Sonidegib (LDE-225) | 9.1 |
| Saridegib (IPI-926) | 8.4 |
| Glasdegib (PF-04449913) | 8.0 |
| Taladegib (LY-2940680) | 8.8 |
| BMS-833923 | 8.1 |
| TAK-441 | 8.5 |
Data sourced from Lauressergues et al., 2016.[4]
Table 2: Comparative pIC50 Values of SMO Antagonists in a [³⁵S]GTPγS Binding Assay
This assay measures the ability of the antagonists to inhibit G-protein activation by SMO in cell membranes expressing the wild-type SMO receptor.[4]
| Compound | pIC50 (M) |
| This compound | 8.1 |
| Vismodegib (GDC-0449) | 8.3 |
| Sonidegib (LDE-225) | 8.5 |
| Saridegib (IPI-926) | 7.9 |
| Glasdegib (PF-04449913) | 8.2 |
| Taladegib (LY-2940680) | 8.4 |
| BMS-833923 | 7.5 |
| TAK-441 | 8.2 |
Data sourced from Lauressergues et al., 2016.[4]
Efficacy Against Resistance Mutations
A significant challenge in cancer therapy is the development of drug resistance. In the context of SMO inhibitors, mutations in the SMO receptor can reduce the binding affinity of the drug, rendering it less effective. The D473H mutation is a clinically observed mutation that confers resistance to first-generation SMO inhibitors like vismodegib and sonidegib.[2] this compound has demonstrated efficacy against cell lines carrying this mutation.[5]
Unlike sonidegib, this compound's binding is not significantly affected by the conformational change in the transmembrane 6 (TM6) domain caused by the D473H mutation.[5] This suggests that this compound may be a viable therapeutic option for patients who have developed resistance to other SMO antagonists.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. While direct head-to-head anti-tumor efficacy studies in xenograft models for this compound are not extensively published, a study by Lauressergues et al. (2016) investigated the topical application of several SMO antagonists in a depilated mouse model, measuring the inhibition of Gli1 and Ptch1 mRNA as biomarkers of Hedgehog pathway activity.[4]
In this model, this compound was among the most efficacious compounds, consistently decreasing Gli1 mRNA by approximately 70-80%.[4] This demonstrates the potent in vivo activity of this compound in a relevant biological context.
Experimental Protocols
1. GLI1 mRNA Quantification Assay (Quantitative RT-PCR)
This protocol outlines the steps to measure the relative quantification of GLI1 mRNA levels in response to SMO antagonist treatment.
Caption: Workflow for the quantitative RT-PCR analysis of GLI1 mRNA expression.
Protocol Steps:
-
Cell Culture: DAOY medulloblastoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of the SMO antagonist (e.g., this compound) for a specified time.
-
Stimulation: The Hedgehog pathway is activated by adding a recombinant SHH ligand to the cell culture.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with primers specific for GLI1 and a reference gene (e.g., GAPDH).
-
Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of GLI1 mRNA, normalized to the reference gene. The IC50 value is then determined by plotting the inhibition of GLI1 expression against the log concentration of the antagonist.[6][7]
2. In Vivo Tumor Growth Inhibition Study (Medulloblastoma Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of SMO antagonists in a mouse xenograft model of medulloblastoma.
Caption: Workflow for an in vivo medulloblastoma xenograft study.
Protocol Steps:
-
Cell Culture: Medulloblastoma cells (e.g., DAOY) are cultured in vitro.
-
Xenograft Implantation: A suspension of the cancer cells is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[8][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into different treatment groups.
-
Drug Administration: The SMO antagonists are administered to the mice, typically daily via oral gavage, at predetermined doses. A vehicle control group receives the formulation without the active drug.
-
Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for histological changes or biomarker expression (e.g., Gli1 levels).[9]
Summary and Future Directions
This compound demonstrates potent in vitro and in vivo activity as a Smoothened antagonist, with efficacy comparable to or exceeding that of other inhibitors in certain assays. A key advantage of this compound is its demonstrated activity against the clinically relevant SMO-D473H resistance mutation, suggesting its potential as a second-generation SMO inhibitor.
Further head-to-head in vivo studies in relevant tumor models are needed to fully elucidate the comparative anti-tumor efficacy of this compound. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial in determining its clinical potential. The data presented in this guide provide a strong rationale for the continued investigation of this compound as a promising therapeutic agent for Hedgehog-driven cancers.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Structural Analogues of Smoothened Intracellular Loops as Potent Inhibitors of Hedgehog Pathway and Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 6. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LEQ506: A Comparative Analysis of Hedgehog Target Gene Downregulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LEQ506, a potent Smoothened (SMO) antagonist, and its efficacy in downregulating key target genes of the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is a critical driver in several cancers, including medulloblastoma and basal cell carcinoma. This compound has emerged as a promising therapeutic agent by effectively inhibiting this pathway. This document presents available preclinical data comparing this compound with other SMO inhibitors, details experimental protocols for assessing pathway inhibition, and visualizes the underlying molecular mechanisms and experimental workflows.
Performance Comparison of SMO Inhibitors
This compound is a small-molecule inhibitor that targets Smoothened (SMO), a G protein-coupled receptor essential for Hh signal transduction.[1][2] Inhibition of SMO leads to the suppression of downstream transcription factors, primarily from the Glioma-associated oncogene (GLI) family, and consequently, the downregulation of Hh target genes.[3][4] The most well-characterized of these target genes, GLI1 and PTCH1, serve as reliable biomarkers for Hh pathway activity.
While specific dose-response data for this compound detailing the percentage of GLI1 and PTCH1 downregulation in published preclinical studies is limited, its activity can be contextualized by comparing it to other well-characterized SMO inhibitors such as vismodegib and saridegib.
| Compound | Target | Cancer Model | Key Findings | Reference |
| This compound | SMO | Medulloblastoma | Preclinical studies indicate efficacy in medulloblastoma models. Further quantitative data on target gene downregulation is emerging from ongoing clinical trials (NCT01106508). | [5] |
| Vismodegib | SMO | Medulloblastoma (Ptch1+/- allografts) | A single 50 mg/kg dose led to a >80% reduction in Gli1 mRNA levels within 8-12 hours. | |
| Saridegib (IPI-926) | SMO | Medulloblastoma (PtcC/C mice) | Daily treatment with 20 mg/kg resulted in a significant decrease in Gli1 mRNA after 4 days. | |
| Sonidegib (LDE225) | SMO | Medulloblastoma | Showed exposure-dependent reduction in GLI1 mRNA expression in a Phase I trial. |
Table 1: Comparison of SMO inhibitors on Hh target gene expression. This table summarizes the effects of different SMO inhibitors on the expression of the key Hedgehog pathway target gene Gli1.
Experimental Protocols
To quantitatively assess the downregulation of Hh target genes mediated by this compound or other SMO inhibitors, the following experimental protocols are commonly employed.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to measure the mRNA levels of Hh target genes such as GLI1 and PTCH1.
1. Cell Culture and Treatment:
-
Culture medulloblastoma cells (e.g., Daoy, UW228) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or other SMO inhibitors (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
3. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (GLI1, PTCH1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
Western Blot for Protein Expression Analysis
This technique is used to detect the protein levels of GLI1 and other Hh pathway components.
1. Cell Lysis and Protein Quantification:
-
Treat cells as described for the qPCR experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GLI1, anti-PTCH1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the protein levels to a loading control (e.g., β-actin, GAPDH).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the Hedgehog signaling pathway, the point of intervention for this compound, and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Hedgehog signaling pathway and this compound's point of intervention.
Caption: Workflow for assessing this compound's effect on Hh target genes.
References
- 1. Phosphorylation of human glioma-associated oncogene 1 on Ser937 regulates Sonic Hedgehog signaling in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pathways: novel approaches for improved therapeutic targeting of Hedgehog signaling in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
LEQ506 Demonstrates Efficacy Against Key Vismodegib Resistance Mutation in Preclinical Studies
For Immediate Release
New comparative data indicates that the investigational Smoothened (SMO) inhibitor, LEQ506, maintains potent activity against the clinically significant D473H mutation in the SMO protein, a mutation known to confer resistance to the first-generation SMO inhibitor, vismodegib. This suggests this compound may offer a therapeutic advantage in patients who have developed resistance to vismodegib, a cornerstone treatment for advanced basal cell carcinoma (BCC) and medulloblastoma.
Vismodegib resistance is a growing clinical challenge, frequently driven by acquired mutations in the SMO protein, the direct target of this class of drugs. These mutations can either be located within the drug-binding pocket, directly hindering drug interaction, or outside this pocket, leading to constitutive activation of the Hedgehog signaling pathway.
Preclinical evidence demonstrates that while the D473H mutation significantly diminishes the efficacy of vismodegib, this compound's inhibitory potential remains largely unaffected. This resilience is attributed to a distinct binding mechanism that is not compromised by the conformational changes induced by the D473H substitution.
Comparative Efficacy of SMO Inhibitors
A key study evaluated the potency of various SMO inhibitors against both wild-type (WT) SMO and the vismodegib-resistant D473H mutant. The findings highlight a significant difference in the activity of this compound compared to vismodegib in the presence of this mutation.
| Compound | Target | pIC50 (WT SMO) | pIC50 (D473H Mutant) | Change in Potency |
| This compound | SMO | Data not available | Data not available | Virtually no reduction |
| Vismodegib (GDC-0449) | SMO | Data not available | Data not available | Nearly complete loss of activity |
| Sonidegib (LDE-225) | SMO | Data not available | Data not available | Severely affected |
| Saridegib (IPI-926) | SMO | Data not available | Data not available | Virtually no reduction |
| Taladegib (LY2940680) | SMO | Data not available | Data not available | Data not available |
| Glasdegib (PF-04449913) | SMO | Data not available | Data not available | Severely affected |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. While specific pIC50 values were not provided in the readily available literature, the qualitative descriptions of potency changes are derived from a direct comparison in the same study.
Understanding the Hedgehog Signaling Pathway and Vismodegib Resistance
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, most notably basal cell carcinoma and medulloblastoma. The SMO protein is a central component of this pathway. In the absence of the Hh ligand, the Patched (PTCH1) receptor inhibits SMO. Upon Hh ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors and subsequent tumor growth. Vismodegib and this compound are both SMO antagonists, designed to block this pathway.
Experimental Methodologies
The efficacy of SMO inhibitors is typically assessed through a combination of in vitro assays that measure the direct interaction with the SMO protein and the downstream functional consequences of this inhibition.
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. Since SMO shares structural similarities with GPCRs, this assay can be adapted to measure its activity.
Protocol Outline:
-
Membrane Preparation: Cell lines overexpressing either wild-type or mutant SMO are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Binding Reaction: The isolated membranes are incubated in a reaction buffer containing a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of the SMO inhibitor being tested.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the inhibitor to generate a dose-response curve, from which the IC50 value can be calculated. A lower IC50 value indicates a more potent inhibitor.
Cell Proliferation Assay
This assay determines the effect of a compound on the ability of cancer cells to proliferate.
Protocol Outline:
-
Cell Seeding: Cancer cell lines known to be driven by the Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the SMO inhibitor.
-
Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow for cell proliferation.
-
Viability Measurement: A reagent such as MTT or CCK-8 is added to the wells. These reagents are converted into a colored product by metabolically active (i.e., living) cells.
-
Data Acquisition: The absorbance of the colored product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The cell viability at each inhibitor concentration is normalized to that of untreated control cells. These data are then used to generate a dose-response curve and calculate the IC50 for inhibition of cell proliferation.
Conclusion
The available preclinical data strongly suggest that this compound is effective against the D473H SMO mutation, a key mechanism of acquired resistance to vismodegib. This finding is significant for the development of next-generation therapies for Hedgehog-driven cancers. Further clinical investigation is warranted to confirm these findings in patients with vismodegib-resistant tumors. The distinct binding properties of this compound may allow it to overcome resistance mediated by specific SMO mutations, potentially offering a new therapeutic option for patients with advanced or metastatic disease who have progressed on first-generation SMO inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
